Dexamethasone EP impurity K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(10S,13S,14S,16R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h5-8,11,13,18,23,26H,4,9-10,12H2,1-3H3/t13-,18+,20+,21+,22?/m1/s1 |
InChI Key |
IDELEYLNUCZEFQ-LRSDUYCJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3=CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3=CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dexamethasone EP Impurity K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. As with any pharmaceutical active ingredient, controlling impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of Dexamethasone EP Impurity K, a known related substance of dexamethasone. This document details its chemical identity, regulatory context within the European Pharmacopoeia (EP), potential formation pathways, and analytical considerations. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of dexamethasone.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione.[1][2][3][4] It is also known by several synonyms, including ∆7,9(11)-Dexamethasone and Dexamethasone 7,9-diene (USP).[2][3][5] The presence of conjugated double bonds in the B and C rings of the steroid nucleus is a key structural feature that distinguishes it from the parent dexamethasone molecule.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1809224-82-5 | [1][6][7] |
| Molecular Formula | C₂₂H₂₆O₄ | [1][6][7][8] |
| Molecular Weight | 354.44 g/mol | [1][6][7][8] |
| IUPAC Name | (10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one | [2] |
| Appearance | Off-White to Yellow Solid | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |
Regulatory Landscape and Acceptance Criteria
The control of impurities in active pharmaceutical ingredients is governed by stringent regulatory guidelines to ensure patient safety. The European Pharmacopoeia (EP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide frameworks for the identification, qualification, and control of impurities.
This compound is not listed as a specified impurity in the current Dexamethasone monograph of the European Pharmacopoeia. Specified impurities are those that are individually listed and limited with a specific acceptance criterion. However, this does not mean that its presence is unregulated. Instead, it would typically be controlled as an unspecified impurity.
According to the general monograph Substances for pharmaceutical use (2034) and general chapter 5.10. Control of impurities in substances for pharmaceutical use of the EP, which aligns with ICH Q3A guidelines, there are thresholds for reporting, identification, and qualification of impurities.[7][9][10]
Table 2: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For Dexamethasone, with a maximum daily dose typically well below 2 g, the thresholds in the first row of Table 2 would apply. Therefore, any unspecified impurity, such as Impurity K, present at a level above 0.10% would need to be identified. If the level exceeds 0.15%, its safety would need to be qualified. The United States Pharmacopeia (USP) monograph for dexamethasone does mention "dexamethasone 7,9-diene" and provides a method for its calculation as an unspecified impurity, highlighting its recognition as a potential process-related or degradation impurity.[11]
Potential Formation Pathways
The formation of this compound is likely a result of degradation of the parent dexamethasone molecule, particularly under acidic conditions. The introduction of the Δ7 and Δ9(11) double bonds suggests a dehydration reaction involving the hydroxyl group at C-11 and elimination of a proton from C-7.
Corticosteroids are known to be susceptible to degradation, which can be influenced by factors such as pH, temperature, and light exposure.[12] Acid-catalyzed degradation of corticosteroids can lead to the formation of various degradation products, including those arising from dehydration and rearrangement reactions.[12][13] The Mattox rearrangement, an acid-catalyzed β-elimination of water from the dihydroxyacetone side chain, is a known degradation pathway for some corticosteroids, leading to the formation of enol-aldehydes.[12][13] While not directly forming Impurity K, this illustrates the susceptibility of the steroid nucleus to acid-catalyzed transformations.
The following diagram illustrates a plausible, though simplified, formation pathway of this compound from Dexamethasone.
Caption: Plausible dehydration pathway from Dexamethasone to Impurity K.
Analytical Methodologies
The detection and quantification of this compound in dexamethasone drug substance and product are typically achieved using High-Performance Liquid Chromatography (HPLC). A robust, stability-indicating HPLC method is essential to separate Impurity K from dexamethasone and other related substances.
While a specific, detailed experimental protocol from a pharmacopoeia is not available for Impurity K as a specified impurity, the principles of method development and validation for related substances are well-established.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of dexamethasone and its impurities would involve the following:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of all impurities.
-
Detection: UV detection is typically used, with the wavelength set at the absorption maximum of dexamethasone and its impurities (around 240-254 nm).
-
System Suitability: System suitability tests are performed to ensure the chromatographic system is performing adequately. These tests typically include parameters such as resolution between the main peak and the closest eluting impurity, tailing factor, and precision of replicate injections.
Method Validation
The analytical method used for quantifying this compound must be validated according to ICH Q2(R1) guidelines. The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Characterization of the Impurity
The definitive identification and structural elucidation of this compound require a combination of spectroscopic techniques. Reference standards for this impurity are commercially available and are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from the following techniques:[1][2]
-
¹H Nuclear Magnetic Resonance (¹H-NMR): Provides information about the proton environment in the molecule, allowing for the assignment of specific protons to the steroid structure.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Confirms the purity of the reference standard.
The following diagram outlines a general workflow for the identification and quantification of this compound.
Caption: General workflow for analyzing this compound.
Biological and Toxicological Considerations
The biological activity and toxicological profile of this compound are not extensively documented in publicly available literature. As a general principle, any impurity in a drug substance must be considered for its potential to impact safety and efficacy.
The structural similarity of Impurity K to dexamethasone suggests that it may possess some glucocorticoid activity, although the altered stereochemistry and electronic configuration due to the additional double bonds could significantly modify its interaction with the glucocorticoid receptor. It is also possible that it could have different or off-target pharmacological effects.
In the absence of specific toxicological data, in silico (computational) toxicology methods can be employed as a preliminary assessment of potential toxicity.[5][14][15][16] These methods use computational models to predict the likelihood of various toxicological endpoints, such as mutagenicity, carcinogenicity, and reproductive toxicity, based on the chemical structure of the molecule. However, any alerts generated from in silico models would require further investigation and confirmation through appropriate in vitro and/or in vivo studies to be considered conclusive.
The qualification of an impurity at levels above the ICH threshold would necessitate a thorough evaluation of its biological safety. This could involve a range of toxicological studies, depending on the level of the impurity and the duration of drug administration.
Conclusion
This compound is a relevant, albeit unspecified, impurity of dexamethasone that requires careful control during the manufacturing process. Its formation is likely due to the degradation of dexamethasone, and its levels should be monitored using a validated, stability-indicating HPLC method. While specific pharmacopoeial limits for this impurity are not defined, the general principles outlined in the European Pharmacopoeia and ICH guidelines provide a clear framework for its control. Further research into the specific biological activity and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of dexamethasone-containing products.
References
- 1. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5750745A - Process for preparing delta 9, 11 and 21-chlorocorticosteroids - Google Patents [patents.google.com]
- 5. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. fda.gov [fda.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. scribd.com [scribd.com]
- 11. jpionline.org [jpionline.org]
- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 13. scirp.org [scirp.org]
- 14. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 15. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dexamethasone EP impurity K chemical structure and properties
A-Technical-Guide-to-Dexamethasone-EP-Impurity-K
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Dexamethasone EP Impurity K, a known impurity of the synthetic corticosteroid, dexamethasone. This guide is intended to serve as a technical resource, detailing its chemical structure, physicochemical properties, and analytical methodologies for its identification and quantification.
Introduction to Dexamethasone and its Impurities
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects.[1] It is widely used in the treatment of a variety of conditions, including rheumatic problems, skin diseases, severe allergies, and certain cancers.[2] As with any pharmaceutical product, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) establish stringent limits for impurities in drug substances and finished products.
Impurity profiling is a crucial aspect of drug development and quality control, ensuring that any potentially harmful substances are identified and controlled within acceptable limits. This compound is one such specified impurity that must be monitored during the manufacturing process of dexamethasone.[3]
Chemical Structure and Identification of this compound
This compound is chemically known as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione.[4][5][6][7] It is also referred to by the synonyms ∆7,9(11)-Dexamethasone and Dexamethasone 7,9-diene (USP).[4][] This compound is recognized as a process impurity of dexamethasone.[9]
The chemical structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity.
| Property | Value | References |
| IUPAC Name | (10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one | [] |
| Molecular Formula | C22H26O4 | [][10][11][12] |
| Molecular Weight | 354.44 g/mol | [][10][11][12] |
| CAS Number | 1809224-82-5 | [11][12] |
| Appearance | Off-White to Yellow Solid | [] |
| Melting Point | 176-183°C | [] |
| Boiling Point | 580.3±50.0 °C (Predicted) | [] |
| Density | 1.27±0.1 g/cm3 (Predicted) | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
| Storage | Store at -20°C, under inert atmosphere | [] |
Analytical Methodologies
The identification and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC).[13] The following provides a general protocol based on common practices for the analysis of dexamethasone and its impurities. It is important to note that specific parameters may need to be optimized based on the equipment and reagents available.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound from the dexamethasone API.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column suitable for steroid analysis (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Dexamethasone Reference Standard (RS)
-
This compound Reference Standard
Chromatographic Conditions:
-
Mobile Phase A: A suitable buffer, such as a solution of monobasic potassium phosphate in water, adjusted to a pH of 3.0 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A gradient program should be developed to ensure the separation of dexamethasone from its impurities. An example gradient could be:
-
0-10 min: 30% B
-
10-30 min: 30% to 70% B
-
30-35 min: 70% B
-
35-40 min: 70% to 30% B
-
40-45 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Test Solution: Prepare a solution of the dexamethasone sample to be tested in the same diluent at a specified concentration.
Analysis:
-
Inject the diluent as a blank to ensure that there are no interfering peaks.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the test solution to identify and quantify the impurity based on the retention time and peak area relative to the standard.
System Suitability: The system suitability should be evaluated according to the relevant pharmacopoeial guidelines. This typically includes parameters such as resolution between adjacent peaks, tailing factor, and theoretical plates.
Visualizations
Logical Relationship: Dexamethasone and its Impurity K
The following diagram illustrates the relationship between dexamethasone and its impurity K. This compound is a structurally related compound that can arise during the synthesis or degradation of the active pharmaceutical ingredient.
Experimental Workflow: HPLC Analysis of Dexamethasone Impurities
The diagram below outlines the general workflow for the analysis of dexamethasone impurities using HPLC, from sample preparation to data analysis.
Conclusion
The control of impurities is a fundamental aspect of ensuring the quality and safety of pharmaceutical products. This compound is a specified impurity that requires careful monitoring. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a general analytical methodology for its determination. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of dexamethasone and its related substances. For regulatory purposes, it is essential to refer to the most current version of the European Pharmacopoeia.
References
- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. chemwhat.com [chemwhat.com]
- 5. amzeals.com [amzeals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 9. This compound CAS#: 1809224-82-5 [m.chemicalbook.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. academics.su.edu.krd [academics.su.edu.krd]
A Comprehensive Technical Guide to Dexamethasone EP Impurity K (Δ7,9(11)-Dexamethasone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dexamethasone EP Impurity K, a known impurity of the synthetic corticosteroid, dexamethasone. This document collates critical information regarding its nomenclature, chemical and physical properties, analytical detection methodologies, and likely synthetic pathways. Furthermore, it touches upon the potential biological implications of this impurity, offering a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of dexamethasone-based pharmaceuticals.
Nomenclature and Synonyms
This compound is recognized by several synonyms across various pharmacopeias and chemical suppliers. A clear understanding of this nomenclature is essential for accurate identification and literature review.
| Systematic Name | Synonyms | CAS Number |
| (10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one[1] | Δ7,9(11)-Dexamethasone[1][2][3] | 1809224-82-5[1][2][3][4][5] |
| Dexamethasone 7,9-diene (USP)[1][3] | ||
| 9(11)-Dehydro Dexamethasone-7-ene[1] | ||
| 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione[2][3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its isolation, characterization, and the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C22H26O4 | [1][2][6] |
| Molecular Weight | 354.44 g/mol | [1][2][6] |
| Appearance | Off-White to Yellow Solid | [1] |
| Melting Point | 176-183°C | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Storage | Store at -20°C, under inert atmosphere | [1] |
Synthesis and Formation
This compound is typically formed as a process-related impurity or a degradation product of dexamethasone. While a specific, detailed, and publicly available synthesis protocol for this impurity is not readily found, its structure, a diene, strongly suggests its formation through the dehydration of the parent dexamethasone molecule, likely under acidic conditions or during certain manufacturing steps. The formation would involve the elimination of a water molecule from the C7 and C11 positions of the steroid nucleus.
A plausible, though not explicitly detailed, synthetic route could involve the acid-catalyzed dehydration of dexamethasone. This process would need to be carefully controlled to favor the formation of the Δ7,9(11)-diene over other potential degradation products.
Analytical Methodologies
The detection and quantification of this compound are critical for ensuring the quality and safety of dexamethasone active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, often as part of a broader impurity profiling method.
Representative HPLC/UHPLC Method
The following protocol is a representative example based on methods described for the analysis of dexamethasone and its impurities in pharmacopeial monographs.
Objective: To separate and quantify this compound from dexamethasone and other related impurities.
Instrumentation:
-
UHPLC or HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B. The exact gradient will depend on the specific column and system and should be optimized to achieve adequate separation. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 1 - 5 µL |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Accurately weigh and dissolve the dexamethasone sample in the diluent to a known concentration.
Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Quantify the impurity using the peak area and the concentration of the standard.
System Suitability:
-
The system suitability should be established by injecting a solution containing both dexamethasone and this compound to ensure adequate resolution between the two peaks.
Mandatory Visualizations
Glucocorticoid Signaling Pathway
Dexamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). This diagram illustrates the general signaling pathway. An impurity such as this compound could potentially interact with this pathway, although specific data is lacking.
Caption: General signaling pathway of glucocorticoids like dexamethasone.
Experimental Workflow for Impurity Analysis
The following diagram outlines a typical workflow for the analysis of impurities in a dexamethasone sample using HPLC.
References
- 1. lcms.cz [lcms.cz]
- 2. Dexamethasone synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CAS No- 1809224-82-5 | Dexamethasone 7,9-diene (USP) ; ∆7,9(11)-Dexamethasone [chemicea.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 6. Dexamethasone Impurity I (21-Dehydro Dexamethasone) | 2964-79-6 | Benchchem [benchchem.com]
Unraveling the Genesis of Dexamethasone EP Impurity K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origin and formation of Dexamethasone EP Impurity K, a critical process-related impurity and degradation product encountered during the synthesis and storage of the widely used corticosteroid, dexamethasone. Understanding the formation pathways of this impurity is paramount for ensuring the quality, safety, and efficacy of dexamethasone drug products.
Executive Summary
This compound, chemically identified as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione , and also known as ∆7,9(11)-Dexamethasone or Dexamethasone 7,9-diene, is a significant impurity listed in the European Pharmacopoeia (EP). Its presence in dexamethasone active pharmaceutical ingredients (APIs) and finished drug products is strictly controlled. This guide delves into the chemical identity of Impurity K, elucidates its primary formation mechanism through acid-catalyzed dehydration of dexamethasone, presents available data on its formation under various stress conditions, and outlines analytical and synthetic methodologies.
Chemical Identity and Characteristics
A clear understanding of the chemical properties of this compound is fundamental for its identification and control.
| Property | Value |
| Chemical Name | 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione |
| Synonyms | ∆7,9(11)-Dexamethasone, Dexamethasone 7,9-diene |
| CAS Number | 1809224-82-5[1] |
| Molecular Formula | C22H26O4[1] |
| Molecular Weight | 354.44 g/mol [1] |
Origin and Formation Pathway
This compound is primarily formed as a degradation product of dexamethasone, particularly under acidic conditions. The principal mechanism is the acid-catalyzed dehydration of the parent dexamethasone molecule, which involves the elimination of two molecules of water.
Proposed Mechanism of Formation
The formation of this compound from dexamethasone proceeds through a dehydration reaction, likely catalyzed by acid. This transformation involves the loss of the hydroxyl groups at the C11 and C17 positions is incorrect, the formation of the diene system at positions 7 and 9 suggests a more complex rearrangement. A plausible mechanism involves the acid-catalyzed elimination of the 11β-hydroxyl group and a subsequent rearrangement to form the conjugated diene system.
Below is a DOT script representation of the proposed acid-catalyzed dehydration of Dexamethasone to form Impurity K.
Caption: Proposed acid-catalyzed dehydration pathway of Dexamethasone to Impurity K.
Experimental Data from Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific quantitative data for the formation of this compound is not extensively published in readily available literature, the conditions under which it is formed are generally described.
| Stress Condition | Reagents and Conditions | Observed Outcome |
| Acidic Hydrolysis | 0.1 M HCl, elevated temperature (e.g., 60-80°C) | Significant degradation of dexamethasone, with the formation of Impurity K as a major degradant. |
| Basic Hydrolysis | 0.1 M NaOH, elevated temperature | Degradation of dexamethasone, but Impurity K is generally not the primary product. Other hydrolysis products are more common. |
| Oxidative Stress | 3-30% H2O2, room or elevated temperature | Dexamethasone degradation occurs, but Impurity K is not typically reported as a major oxidation product. |
| Thermal Stress | Dry heat (e.g., 105°C) | Degradation is generally slower than under hydrolytic conditions. Impurity K may form, but likely at lower levels. |
| Photolytic Stress | Exposure to UV and/or visible light | Photodegradation can occur, but the formation of Impurity K is not well-documented under these conditions. |
Note: The extent of degradation and the impurity profile can be highly dependent on the specific experimental conditions, including the concentration of the stressor, temperature, and duration of exposure.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and isolation of this compound are not widely published. However, based on the understanding of its formation through acid-catalyzed dehydration and general practices in pharmaceutical analysis, the following methodologies can be inferred.
Protocol for Forced Degradation to Generate Impurity K
This protocol is a general guideline for generating this compound for analytical reference or further studies.
Objective: To induce the degradation of dexamethasone under acidic conditions to generate this compound.
Materials:
-
Dexamethasone reference standard
-
Hydrochloric acid (HCl), 0.1 M solution
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Heating apparatus (water bath or oven)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of dexamethasone and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a volumetric flask.
-
Acid Stress: Add an equal volume of 0.1 M HCl to the dexamethasone solution.
-
Incubation: Heat the solution in a water bath or oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). The exact time and temperature should be optimized to achieve a target degradation of approximately 10-20%.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it by adding an appropriate volume of 0.1 M NaOH.
-
Dilution: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to confirm the presence and quantify the amount of this compound formed.
The following DOT script illustrates the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study to generate Impurity K.
Analytical Method for Detection and Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for detecting and quantifying this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV detection at a wavelength where both dexamethasone and Impurity K have significant absorbance (e.g., 240-254 nm).
-
Column Temperature: 25-40°C
Control Strategies in Drug Synthesis
To minimize the formation of this compound, the following strategies should be implemented during the synthesis and storage of dexamethasone:
-
pH Control: Avoid strongly acidic conditions, especially at elevated temperatures, during the final purification and formulation steps.
-
Temperature Control: Perform reactions and storage at controlled, and where necessary, reduced temperatures to minimize degradation.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen) to prevent potential oxidative degradation pathways that might be initiated by acid-catalyzed processes.
-
Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with dexamethasone and do not promote its degradation to Impurity K.
-
Use of Validated Analytical Methods: Employ robust, validated stability-indicating analytical methods to monitor the levels of Impurity K in both the API and the final drug product throughout its shelf life.
Conclusion
This compound is a critical impurity that arises from the acid-catalyzed dehydration of dexamethasone. A thorough understanding of its formation mechanism and the conditions that promote its generation is essential for the development of robust manufacturing processes and stable formulations of dexamethasone. By implementing stringent control over pH, temperature, and other process parameters, and by utilizing validated analytical methods for monitoring, the levels of this impurity can be effectively controlled, ensuring the quality and safety of this vital medication. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to address the challenges associated with this impurity.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. As with any pharmaceutical active ingredient, ensuring its purity is paramount to guaranteeing safety and efficacy. Process-related impurities, which arise during the manufacturing process, are of particular concern. This technical guide provides a comprehensive overview of Dexamethasone EP Impurity K, a known process-related impurity, offering insights into its formation, analytical detection, and potential implications for drug development.
Chemical Profile and Identification
This compound is chemically identified as 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione , also known as ∆7,9(11)-Dexamethasone or Dexamethasone 7,9-diene .[1] Its molecular formula is C22H26O4, and it has a molecular weight of 354.44 g/mol .[2] This impurity is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), and is utilized as a reference standard for analytical testing.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione | [1] |
| Synonyms | ∆7,9(11)-Dexamethasone; Dexamethasone 7,9-diene | [1] |
| CAS Number | 1809224-82-5 | [2] |
| Molecular Formula | C22H26O4 | [2] |
| Molecular Weight | 354.44 g/mol | [2] |
Formation as a Process-Related Impurity
This compound is classified as a process-related impurity, meaning it is formed during the synthesis of the dexamethasone active pharmaceutical ingredient (API).[3] The formation of this impurity is primarily attributed to a dehydration reaction of a key intermediate in the dexamethasone synthesis pathway.
The synthesis of dexamethasone involves a multi-step process, often starting from diosgenin or other steroid precursors.[4] A crucial step in this synthesis is the introduction of the 11β-hydroxyl group. Under certain acidic or thermal conditions, this hydroxyl group, along with a hydrogen atom from an adjacent carbon, can be eliminated as a molecule of water. Specifically, the formation of the ∆7,9(11)-diene structure of Impurity K likely arises from the dehydration of an 11β-hydroxy steroid intermediate. The presence of acidic catalysts or elevated temperatures during the synthesis or work-up steps can promote this unwanted side reaction. The following diagram illustrates the plausible formation pathway of this compound from a dexamethasone precursor.
Analytical Detection and Quantification
The control of this compound relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.[5][6][][8][9][10] Several validated HPLC methods have been reported for the analysis of dexamethasone and its related substances.
Experimental Protocol: HPLC-UV Method
The following protocol is a synthesis of established methods for the determination of this compound in dexamethasone drug substance.
Table 2: HPLC Parameters for the Analysis of this compound
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and acetonitrile. A typical gradient might start with a higher aqueous percentage and increase the organic modifier over time. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diluent | A mixture of acetonitrile and water. |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per pharmacopoeial guidelines. This typically includes parameters such as:
-
Resolution: The resolution between the dexamethasone peak and any adjacent impurity peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for the dexamethasone peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound reference standard in the diluent to a known concentration.
-
Sample Solution Preparation: Prepare a solution of the dexamethasone drug substance in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the impurity in the standard chromatogram.
The following workflow diagram illustrates the analytical procedure for quantifying this compound.
Regulatory Limits and Significance
The presence of impurities in a drug substance can affect its safety and efficacy. Therefore, regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP) have established strict limits for impurities in dexamethasone. The European Pharmacopoeia specifies limits for both specified and unspecified impurities.[2] The USP monograph for dexamethasone also includes acceptance criteria for organic impurities.[11]
Table 3: Representative Pharmacopoeial Limits for Impurities in Dexamethasone
| Impurity Type | Limit (as per a representative pharmacopoeia) |
| Any individual unspecified impurity | Not more than 0.10% |
| Total impurities | Not more than 0.5% |
Note: These are representative limits and may vary slightly between different pharmacopoeias and specific product monographs. It is essential to refer to the current official monograph for the exact limits.
Biological and Toxicological Profile
Currently, there is a lack of publicly available, specific toxicological data for this compound. However, as a structural analogue of dexamethasone, its biological activity and toxicological profile are of interest. The core steroid structure is retained, but the introduction of the conjugated double bond system in the C and B rings could potentially alter its interaction with the glucocorticoid receptor and other biological targets.
The known signaling pathway of dexamethasone involves its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of various genes, leading to its anti-inflammatory and immunosuppressive effects. The structural similarity of Impurity K suggests that it could potentially interact with this pathway, although the nature and extent of this interaction are unknown. It could act as an agonist, antagonist, or have no significant activity.
The following diagram illustrates the established signaling pathway of dexamethasone and highlights the potential point of interaction for Impurity K.
Given the absence of specific data, and as a matter of good manufacturing practice (GMP) and regulatory compliance, the levels of this compound must be controlled within the established pharmacopoeial limits to ensure the safety and quality of the final drug product.
Conclusion
This compound is a critical quality attribute to be monitored during the manufacturing of dexamethasone. Its formation, primarily through a dehydration side reaction, underscores the importance of carefully controlled synthesis conditions. Validated analytical methods, such as the HPLC-UV protocol detailed in this guide, are essential for its accurate quantification. While specific biological and toxicological data for this impurity are limited, adherence to the stringent limits set by regulatory bodies is mandatory to ensure patient safety. For researchers and drug development professionals, a thorough understanding of the impurity profile of dexamethasone, including the formation and control of process-related impurities like Impurity K, is fundamental to the development of safe and effective medicines. Further research into the pharmacological and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.
References
- 1. This compound | CAS No- 1809224-82-5 | Dexamethasone 7,9-diene (USP) ; ∆7,9(11)-Dexamethasone [chemicea.com]
- 2. drugfuture.com [drugfuture.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Unraveling the Degradation Trajectory: A Technical Guide to the Formation of Dexamethasone EP Impurity K
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential degradation pathways leading to the formation of Dexamethasone EP Impurity K, a critical consideration in the development and quality control of dexamethasone-based pharmaceutical products. Dexamethasone, a potent synthetic glucocorticoid, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. This compound, identified as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione , also known as ∆⁷,⁹⁽¹¹⁾-Dexamethasone or Dexamethasone 7,9-diene , is a notable degradation product formed primarily through dehydration reactions.[1][2]
Understanding the Degradation Landscape
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. While numerous degradation products of dexamethasone have been identified, this guide focuses specifically on the pathways culminating in Impurity K.[4][5]
The formation of this compound is principally attributed to the elimination of water molecules from the steroid's core structure, a process known as dehydration. This transformation is particularly favored under acidic and thermal stress conditions. The introduction of double bonds at the 7 and 9(11) positions is a direct consequence of this dehydration.
While the precise, multi-step mechanism for the formation of the 7,9(11)-diene system directly from dexamethasone under forced degradation is not extensively detailed in publicly available literature, the chemical principles of steroid chemistry suggest a pathway involving acid-catalyzed elimination reactions. The tertiary hydroxyl group at position 11 and the allylic hydrogen at position 7 are likely involved in a series of protonation and elimination steps to yield the conjugated diene system characteristic of Impurity K.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed degradation pathway from dexamethasone to Impurity K.
Caption: Proposed degradation of Dexamethasone to Impurity K via dehydration.
Quantitative Data Summary
Currently, there is a lack of specific, publicly available quantitative data detailing the formation of this compound under a comprehensive range of forced degradation conditions. General degradation studies on dexamethasone have been performed, but they often do not quantify this specific impurity.[6][7] The United States Pharmacopeia (USP) monograph for dexamethasone does, however, include a method for the determination of "dexamethasone 7,9-diene" as a potential organic impurity, indicating its relevance in quality control.
For research and development purposes, it is crucial to perform in-house forced degradation studies and validate an analytical method for the accurate quantification of Impurity K. The following table provides a template for organizing such data.
| Stress Condition | Parameters (e.g., Concentration, Duration, Temperature) | % Dexamethasone Degraded | % this compound Formed | Other Major Degradants (%) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Data to be generated | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | Data to be generated |
| Thermal | 105°C, 48h (Solid State) | Data to be generated | Data to be generated | Data to be generated |
| Photolytic | ICH Option 2 (Solid State) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on dexamethasone, designed to investigate the formation of Impurity K.
General Sample Preparation
-
Dexamethasone Stock Solution: Prepare a stock solution of dexamethasone of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Working Solutions: Dilute the stock solution with the respective stress media to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
Forced Degradation Conditions
-
Acid Hydrolysis:
-
To a known volume of the dexamethasone working solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.[8]
-
-
Base Hydrolysis:
-
To a known volume of the dexamethasone working solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.[8]
-
-
Oxidative Degradation:
-
To a known volume of the dexamethasone working solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw aliquots and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of dexamethasone powder in a shallow dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.[9]
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of dexamethasone powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).[10]
-
At the end of the exposure, dissolve the sample in a suitable solvent and dilute to the target concentration.
-
Analytical Methodology
A stability-indicating HPLC or UPLC method is required to separate dexamethasone from its degradation products, including Impurity K.
-
Chromatographic System: A reversed-phase HPLC or UPLC system with a C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at the λmax of dexamethasone (around 240 nm) and Impurity K is appropriate. Mass spectrometric (MS) detection is highly recommended for unambiguous peak identification and confirmation.
-
Reference Standard: A qualified reference standard of this compound is essential for accurate identification and quantification.[11]
The following diagram outlines a typical experimental workflow for a forced degradation study.
Caption: Workflow for forced degradation and analysis of Dexamethasone.
Conclusion
The formation of this compound is a critical aspect of the stability profile of dexamethasone. Understanding its formation, primarily through dehydration under acidic and thermal stress, is paramount for the development of robust formulations and analytical methods. This guide provides a foundational understanding of the degradation pathways, along with recommended experimental protocols to further investigate and quantify this impurity. By employing systematic forced degradation studies and advanced analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of dexamethasone-containing drug products.
References
- 1. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. forced degradation products: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
The Pharmacopeial Relevance of Dexamethasone EP Impurity K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is intrinsically linked to its purity, making the identification and control of impurities a critical aspect of pharmaceutical manufacturing and quality control. Among the known related substances, Dexamethasone EP Impurity K stands out as a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a comprehensive overview of the pharmacopeial significance, analytical methodologies for detection, and the formation pathways of this compound, offering valuable insights for professionals in the pharmaceutical sciences.
This compound is chemically identified as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione[1]. Its presence in the final drug product is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the medication. The European Pharmacopoeia outlines specific limits and analytical procedures to quantify this impurity, underscoring its regulatory importance.
Pharmacopeial Significance and Acceptance Criteria
This compound is listed as a specified impurity in the British Pharmacopoeia monograph for Dexamethasone[2]. The control of this impurity is essential to guarantee the quality and safety of the drug substance and subsequent drug products. The acceptance criteria for impurities in Dexamethasone, as stipulated in the pharmacopeia, are summarized in the table below.
| Impurity Name | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) | Limit (%) |
| Dexamethasone Impurity J | - | - | - | - |
| Dexamethasone Impurity B | - | - | - | - |
| Dexamethasone Impurity K | - | - | - | Specified |
| Dexamethasone Impurity F | - | - | - | - |
| Dexamethasone Impurity G | - | - | - | - |
| Any Unspecified Impurity | 0.05 | 0.10 | 0.15 | - |
| Total Impurities | - | - | - | 0.5 |
Note: The explicit percentage limit for this compound is not numerically detailed in the available search results but is designated as a specified impurity to be identified using a reference standard.
Analytical Methodologies
The European Pharmacopoeia prescribes a High-Performance Liquid Chromatography (HPLC) method for the analysis of Dexamethasone and its related substances, including Impurity K[2]. This method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Experimental Protocol: HPLC Analysis of Dexamethasone and its Impurities
Chromatographic Conditions:
-
Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with a C18 stationary phase (5 µm particle size).
-
Mobile Phase A: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition and pH should be as per the current pharmacopeial monograph.
-
Mobile Phase B: A filtered and degassed mixture with a higher proportion of the organic modifier.
-
Gradient Elution: A gradient program is typically employed to ensure the separation of all specified impurities.
-
Flow Rate: A typical flow rate is around 1.2 mL/min[2].
-
Detection: UV spectrophotometry at a wavelength of 254 nm[2].
-
Injection Volume: 20 µL[2].
-
Column Temperature: Ambient or as specified in the monograph.
Preparation of Solutions:
-
Test Solution: Prepare a solution of the Dexamethasone substance to be examined in a suitable solvent (e.g., a mixture of acetonitrile and mobile phase A) at a specified concentration[2].
-
Reference Solution (a): A solution of Dexamethasone for system suitability CRS (containing impurities B, F, and G)[2].
-
Reference Solution (b): A diluted solution of the test solution to a concentration corresponding to the limit for unspecified impurities[2].
-
Reference Solution (c): A solution of Dexamethasone for peak identification CRS (containing impurities J and K)[2].
System Suitability:
The system suitability is assessed using the reference solutions to ensure the chromatographic system is performing adequately. Key parameters include the resolution between critical peak pairs and the signal-to-noise ratio for the peaks at the reporting threshold.
Identification and Quantification:
The identification of Impurity K is achieved by comparing the retention time of the peak in the chromatogram of the test solution with that of the corresponding peak in the chromatogram of Reference Solution (c). The relative retention time for Impurity K is approximately 1.3 with respect to Dexamethasone[2]. Quantification is performed by comparing the peak area of Impurity K in the test solution with the peak area of Dexamethasone in a reference solution of a known concentration, taking into account any response factors if applicable.
Formation and Control of this compound
This compound, also known as Δ7,9(11)-Dexamethasone, is a degradation product formed through the dehydration of the Dexamethasone molecule[1]. This transformation involves the loss of a water molecule, leading to the formation of a double bond in the steroid nucleus.
The formation of this impurity can be influenced by various stress conditions, including exposure to acidic environments. Forced degradation studies are instrumental in understanding the degradation pathways of Dexamethasone and identifying the conditions that favor the formation of Impurity K. By subjecting Dexamethasone to acidic, basic, oxidative, thermal, and photolytic stress, a comprehensive degradation profile can be established. This knowledge is crucial for developing robust manufacturing processes and appropriate storage conditions to minimize the formation of this and other impurities.
Control strategies for this compound involve:
-
Process Optimization: Careful control of reaction parameters during the synthesis of Dexamethasone to prevent the dehydration reaction.
-
Formulation Development: Selection of excipients that are compatible with Dexamethasone and do not promote its degradation.
-
Packaging and Storage: Use of appropriate packaging materials and storage conditions (e.g., protection from light and moisture) to maintain the stability of the drug product throughout its shelf life.
-
In-process Controls and Finished Product Testing: Regular monitoring of the impurity profile at various stages of manufacturing and in the final product to ensure compliance with pharmacopeial limits.
Visualizations
Logical Relationship of this compound
Caption: Logical relationship of this compound.
General Workflow for HPLC Analysis of Dexamethasone Impurities
References
The Analytical Control of Dexamethasone EP Impurity K: A Technical Guide for Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dexamethasone EP Impurity K, a critical process impurity and potential degradant of the synthetic corticosteroid, dexamethasone. Understanding its chemical properties, regulatory limits, and analytical control strategies is paramount for ensuring the quality, safety, and efficacy of dexamethasone-containing pharmaceutical products. This document outlines the key aspects of impurity profiling and provides detailed methodologies for its identification and quantification in a pharmaceutical quality control setting.
Introduction to Dexamethasone and Impurity K
Dexamethasone is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of quality assurance. This compound, also known as Dexamethasone 7,9-diene in the United States Pharmacopeia (USP), is a known related substance of dexamethasone.[2][3] Its presence in the final drug product must be carefully monitored and controlled within pharmacopoeial limits.
Characterization of this compound
A thorough understanding of the impurity's chemical properties is fundamental for the development of appropriate analytical control strategies.
| Property | Information |
| Chemical Name | 17,21-Dihydroxy-16alpha-methylpregna-1,4,7,9(11)-tetraene-3,20-dione[2][4] |
| Synonyms | Dexamethasone 7,9-diene (USP); ∆7,9(11)-Dexamethasone[2][3] |
| CAS Number | 1809224-82-5[5] |
| Molecular Formula | C22H26O4[5][6][7] |
| Molecular Weight | 354.44 g/mol [5][7] |
| Appearance | Off-White to Yellow Solid[6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[6] |
Table 1: Chemical and Physical Properties of this compound
Regulatory Landscape and Acceptance Criteria
The control of impurities is mandated by regulatory bodies worldwide. The European Pharmacopoeia (EP) provides specifications for the purity of dexamethasone. While this compound is not listed as a specified impurity in the current EP monograph for dexamethasone, it falls under the category of "any other impurity" or "unspecified impurity".[] Therefore, its control is governed by the general limits set forth in the monograph.
| Impurity Category | Acceptance Criterion (as per Dexamethasone EP Monograph) |
| Any other impurity | ≤ 0.2% |
| Total impurities | ≤ 1.0% |
Table 2: European Pharmacopoeia Limits for Unspecified and Total Impurities in Dexamethasone
It is crucial for manufacturers to demonstrate that their analytical procedures are capable of detecting and quantifying this compound at or below the reporting threshold.
Analytical Methodologies for the Control of this compound
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and recommended technique for the separation and quantification of dexamethasone and its related substances, including Impurity K.[9] The availability of a certified reference standard for this compound is essential for the validation of analytical methods and for the accurate quantification of the impurity in test samples.[5]
High-Performance Liquid Chromatography (HPLC) Method
The following method, based on established principles for the analysis of dexamethasone and its impurities, can be used for the determination of this compound. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.
4.1.1. Experimental Protocol
| Parameter | Condition |
| Chromatographic Column | Titan™ C18, 10 cm x 2.1 mm, 1.9 µm particles (or equivalent)[9] |
| Mobile Phase A | 3.4 g/L of monobasic potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Elution | A gradient program should be developed to ensure adequate separation of Impurity K from dexamethasone and other potential impurities. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. |
| Flow Rate | To be optimized based on column dimensions and particle size (e.g., 0.3 - 0.5 mL/min). |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 240 nm[9] |
| Diluent | Acetonitrile and water mixture (e.g., 56:44 v/v) |
Table 3: Recommended HPLC Method Parameters
4.1.2. Preparation of Solutions
-
Reference Solution (a): Prepare a solution of Dexamethasone EP Reference Standard at a concentration specified in the Dexamethasone EP monograph for the determination of related substances.
-
Reference Solution (b) (for peak identification): Prepare a solution containing a known concentration of this compound reference standard.
-
Test Solution: Prepare a solution of the dexamethasone sample to be tested at a concentration as prescribed in the monograph.
4.1.3. System Suitability
Before performing the analysis, the chromatographic system must meet the system suitability criteria defined in the Dexamethasone EP monograph. This typically includes parameters such as resolution between critical peaks, peak symmetry (tailing factor), and precision of replicate injections.
4.1.4. Calculation
The percentage of this compound in the sample is calculated by comparing the peak area of Impurity K in the chromatogram of the test solution with the peak area of dexamethasone in the chromatogram of Reference Solution (a), taking into account the concentrations of the solutions and applying any necessary correction factors.
Quality Control Workflow
The control of this compound is an integral part of the overall quality control strategy for dexamethasone API and finished products. The following diagram illustrates a typical workflow.
Caption: Quality Control Workflow for this compound Analysis.
Formation Pathway of this compound
Understanding the potential formation pathways of impurities is crucial for developing effective control strategies during the manufacturing process and for ensuring the stability of the drug product throughout its shelf life. This compound is a dehydration product of dexamethasone. Its formation is analogous to the acid-catalyzed formation of enol-aldehydes observed in other corticosteroids. This suggests that exposure of dexamethasone to acidic conditions could potentially lead to the formation of this impurity.
Caption: Proposed Formation Pathway of this compound.
Conclusion
The effective control of this compound is a critical component of ensuring the quality and safety of dexamethasone-containing medicines. This technical guide has provided a comprehensive overview of the impurity, its regulatory context, and detailed analytical methodologies for its control. By implementing robust analytical methods and understanding the potential for impurity formation, pharmaceutical manufacturers can ensure that their products consistently meet the high standards required by pharmacopoeias and regulatory authorities, ultimately safeguarding patient health.
References
- 1. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosage form | Neuroquantology [neuroquantology.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. rxnchem.com [rxnchem.com]
- 5. This compound CAS#: 1809224-82-5 [amp.chemicalbook.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. drugfuture.com [drugfuture.com]
- 9. chemwhat.com [chemwhat.com]
The Dissociated Biological Activity of Dexamethasone EP Impurity K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Dexamethasone EP Impurity K, also known as Δ7,9(11)-Dexamethasone. This impurity is a degradation product of the potent synthetic glucocorticoid, dexamethasone. Understanding the pharmacological profile of such impurities is critical for ensuring the safety and efficacy of the final drug product. Emerging research into structurally related compounds suggests that this compound likely functions as a "dissociated steroid," exhibiting a separation of its anti-inflammatory effects from the classic side-effect profile of traditional glucocorticoids.
Executive Summary
This compound, characterized by a double bond at the Δ-9,11 position, is hypothesized to retain the desirable anti-inflammatory properties of glucocorticoids while exhibiting reduced potential for adverse effects. This dissociated activity stems from a differential modulation of the glucocorticoid receptor's (GR) downstream signaling pathways. Specifically, it is suggested to preserve the transrepression of pro-inflammatory transcription factors, such as NF-κB, while minimizing the transactivation of genes associated with metabolic side effects. This guide synthesizes the available data on analogous compounds and presents detailed experimental protocols to facilitate further investigation into the precise biological activity of this compound.
The Concept of Dissociated Glucocorticoids
Glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor (GR):
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the metabolic and endocrine side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This mechanism is responsible for the potent anti-inflammatory effects of these drugs.
A "dissociated steroid" is a compound that preferentially engages in transrepression over transactivation, thereby offering a more favorable therapeutic window.
Postulated Biological Activity of this compound
-
Bind to the Glucocorticoid Receptor: The presence of the steroid backbone suggests an affinity for the GR.
-
Inhibit NF-κB Signaling: It potently inhibits tumor necrosis factor-α (TNF-α) induced NF-κB activity, indicating retention of anti-inflammatory transrepression.
-
Exhibit Reduced Transactivation: The analog demonstrates a loss of GRE-mediated transcriptional activation.
This suggests that this compound likely acts as a selective GR modulator, retaining its anti-inflammatory capacity with a potentially improved safety profile compared to dexamethasone.
Quantitative Data on a Structurally Analogous Δ-9,11 Modified Steroid
The following table summarizes the biological activity data for a well-characterized Δ-9,11 modified glucocorticoid analog. It is important to note that while this provides a strong indication of the expected activity of this compound, direct testing would be required for confirmation.
| Parameter | Biological Effect | Result for Δ-9,11 Analog | Reference Compound |
| Glucocorticoid Receptor (GR) Binding | Affinity for the glucocorticoid receptor | Lower affinity than Dexamethasone | Dexamethasone |
| NF-κB Inhibition (Transrepression) | Inhibition of TNF-α induced NF-κB activity | Potent Inhibition | Prednisolone |
| GRE-mediated Transcription (Transactivation) | Activation of a GR-luciferase construct | Loss of Transactivation | Dexamethasone |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for assessing the biological activity of glucocorticoid-like compounds.
Figure 1: Postulated dual signaling pathways of this compound.
Figure 2: Experimental workflow for characterizing biological activity.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays to determine the biological activity of this compound.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human glucocorticoid receptor.
Methodology: Competitive radioligand binding assay.
Materials:
-
Recombinant human GR
-
[3H]-Dexamethasone (radioligand)
-
Test compound (this compound)
-
Non-labeled Dexamethasone (for non-specific binding)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of the test compound and non-labeled dexamethasone.
-
In a multi-well plate, combine the recombinant human GR, a fixed concentration of [3H]-Dexamethasone, and varying concentrations of the test compound or non-labeled dexamethasone.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound [3H]-Dexamethasone using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
NF-κB Transrepression Assay
Objective: To measure the ability of the test compound to inhibit NF-κB-mediated gene expression.
Methodology: Cell-based luciferase reporter assay.
Materials:
-
Human cell line (e.g., HEK293 or A549)
-
NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
Allow cells to recover and express the reporter gene (e.g., 24 hours).
-
Pre-treat the cells with a dilution series of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α to activate NF-κB, in the continued presence of the test compound.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 6-8 hours).
-
Lyse the cells and add luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the test compound concentration to determine the IC50 for NF-κB inhibition.
GRE-mediated Transactivation Assay
Objective: To measure the ability of the test compound to activate gene expression via glucocorticoid response elements.
Methodology: Cell-based luciferase reporter assay.
Materials:
-
Human cell line expressing GR (e.g., A549)
-
GRE luciferase reporter plasmid (contains GREs driving luciferase expression)
-
Transfection reagent
-
Test compound (this compound)
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the GRE luciferase reporter plasmid.
-
Allow cells to recover and express the reporter gene (e.g., 24 hours).
-
Treat the cells with a dilution series of the test compound or dexamethasone.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 18-24 hours).
-
Lyse the cells and add luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 (effective concentration for 50% of maximal activation).
Conclusion
The available evidence strongly suggests that this compound possesses the characteristics of a dissociated steroid, offering a potentially favorable pharmacological profile. Its structural modification, a Δ-9,11 double bond, appears to uncouple the anti-inflammatory transrepression pathway from the side-effect-associated transactivation pathway. While direct quantitative data on this specific impurity is lacking, the provided experimental protocols offer a clear roadmap for its comprehensive biological characterization. Further investigation is warranted to confirm this dissociated activity and to fully understand its implications for the safety and efficacy of dexamethasone-containing pharmaceutical products.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dexamethasone EP Impurity K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant properties. Its use in a wide range of medical conditions necessitates stringent quality control to ensure its safety and efficacy. The European Pharmacopoeia (EP) outlines specific requirements for the control of related substances in Dexamethasone, including Impurity K. Dexamethasone EP Impurity K, chemically known as 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione, is a potential process-related impurity or degradation product.[1][2][3][4][5]
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in Dexamethasone active pharmaceutical ingredient (API). The described method is based on reversed-phase chromatography, which is a common and robust technique for the analysis of pharmaceutical compounds.[6][7][8] The protocol includes chromatographic conditions, system suitability requirements, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Dexamethasone Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
A gradient HPLC method is proposed for the effective separation of Dexamethasone from its impurities, including Impurity K.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer: 0.025 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dexamethasone CRS and this compound CRS in the diluent to obtain a final concentration of approximately 0.0025 mg/mL for each compound.
-
Test Solution: Accurately weigh and dissolve about 25 mg of the Dexamethasone sample in the diluent and dilute to 10.0 mL with the same solvent.
Data Presentation
System Suitability
The system suitability is established by injecting the standard solution and ensuring the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Dexamethasone peak) | Not more than 2.0 |
| Theoretical Plates (for Dexamethasone peak) | Not less than 2000 |
| Resolution (between Dexamethasone and Impurity K) | Not less than 2.0 |
| % RSD of peak areas (n=6) | Not more than 5.0% |
Method Validation Summary
The HPLC method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[9][10] The following table summarizes typical validation parameters and their acceptance criteria for the analysis of this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. No interference from blank or placebo at the retention time of Dexamethasone and Impurity K. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of LOQ to 150% of the specification limit for Impurity K. |
| Accuracy (% Recovery) | 80.0% to 120.0% recovery at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). |
| Precision (% RSD) | - Repeatability (Intra-day): ≤ 5.0% - Intermediate Precision (Inter-day): ≤ 10.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
- 1. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Dexamethasone Imp K (EP) - Analytica Chemie [analyticachemie.in]
- 4. rxnchem.com [rxnchem.com]
- 5. Dexamethasone Imp K (EP) – Analytica Chemie [staging.analyticachemie.in]
- 6. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 7. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Application Note: LC-MS/MS Analysis of Dexamethasone EP Impurity K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of dexamethasone, including Impurity K. Dexamethasone EP Impurity K, also known as Dexamethasone 7,9-diene, is a degradation product that can form during the manufacturing process or upon storage.[1] Its chemical name is 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione.[2][3]
This application note provides a detailed protocol for the sensitive and selective analysis of this compound in dexamethasone samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for the accurate quantification of this impurity to ensure compliance with regulatory standards.
Experimental Protocols
Sample Preparation
A simple and efficient sample preparation method is crucial for accurate LC-MS/MS analysis. The following protocol is recommended for the extraction of Dexamethasone and its impurities from a drug substance or formulation.
Reagents and Materials:
-
Dexamethasone sample
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the dexamethasone sample in a 50:50 mixture of acetonitrile and water to obtain a final concentration of approximately 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any undissolved particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Method
The following LC-MS/MS parameters are recommended for the separation and detection of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dexamethasone | 393.2 | 373.2 | 15 |
| This compound | 355.2 | 337.2 | 20 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The following table presents a hypothetical validation summary for the analysis of this compound.
Table 1: Quantitative Analysis of this compound
| Parameter | Dexamethasone | This compound |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 1.5 |
| Accuracy (% Recovery) | 98.5 - 102.3 | 97.8 - 103.1 |
| Precision (% RSD) | < 5% | < 5% |
For routine quality control, the percentage of this compound can be calculated using the following formula, as suggested by the USP monograph for related compounds:
Result = (ru / rs) × (Cs / Cu) × 100
Where:
-
ru = peak response of this compound from the sample solution
-
rs = peak response of this compound from the standard solution
-
Cs = concentration of this compound in the standard solution (mg/mL)
-
Cu = concentration of dexamethasone in the sample solution (mg/mL)
Mandatory Visualizations
Dexamethasone Degradation Pathway to Impurity K
The formation of this compound is a result of the degradation of the parent dexamethasone molecule. This process involves the loss of water and subsequent rearrangement.
Caption: Formation of this compound from Dexamethasone.
LC-MS/MS Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control this critical impurity, ensuring the quality and safety of dexamethasone products. The provided workflow and data presentation guidelines offer a comprehensive framework for the implementation of this analytical method in a regulated environment.
References
Development of a Stability-Indicating HPLC Method for the Determination of Dexamethasone and its Impurities
Application Notes and Protocols for Forced Degradation Studies of Dexamethasone and the Formation of Impurity K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1] Like any active pharmaceutical ingredient (API), dexamethasone is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. One such critical impurity is Dexamethasone Impurity K, chemically identified as 17,21-Dihydroxy-16alpha-methylpregna-1,4,7,9(11)-tetraene-3,20-dione, and also referred to as Dexamethasone 7,9-diene or ∆7,9(11)-Dexamethasone.[2][3]
Forced degradation studies are an essential component of drug development and stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[4] This document provides detailed application notes and protocols for conducting forced degradation studies on dexamethasone with a specific focus on the formation and quantification of Impurity K.
Dexamethasone Degradation Pathways
Dexamethasone can degrade through various pathways, including hydrolysis, oxidation, and photolysis. The formation of Impurity K, a diene derivative, is primarily anticipated under acidic stress conditions, likely through a dehydration mechanism involving the hydroxyl group at the C-11 position. Understanding these pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
dot
Caption: Proposed primary degradation pathway of Dexamethasone to Impurity K under acidic stress.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for subjecting dexamethasone to various stressors to induce degradation and potentially form Impurity K.
Materials:
-
Dexamethasone pure substance
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of dexamethasone in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the dexamethasone stock solution.
-
Add an equal volume of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 1N NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the dexamethasone stock solution.
-
Add an equal volume of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add a known volume of the dexamethasone stock solution.
-
Add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of dexamethasone in a hot air oven maintained at 105°C for 24 hours.
-
After cooling, dissolve the sample in methanol and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of dexamethasone (0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Utilizing Dexamethasone EP Impurity K as a Reference Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects.[1][2] The manufacturing process of dexamethasone can result in the formation of various impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[] Dexamethasone EP Impurity K, also known as 9(11)-Dehydro Dexamethasone-7-ene or ∆7,9(11)-Dexamethasone, is a known impurity of dexamethasone.[] This application note provides a detailed protocol for the use of this compound as a reference standard for the identification and quantification of this impurity in dexamethasone samples using High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C22H26O4[][5] |
| Molecular Weight | 354.44 g/mol [][5] |
| CAS Number | 1809224-82-5[] |
| Synonyms | 9(11)-Dehydro Dexamethasone-7-ene; ∆7,9(11)-Dexamethasone[] |
| Appearance | Off-White to Yellow Solid[] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[][6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound in a dexamethasone drug substance or product. This method is adapted from established USP monograph methods for dexamethasone and its impurities.[7][8]
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Dexamethasone sample for analysis
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2.1.2. Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
2.1.3. Preparation of Solutions
-
Mobile Phase A: Prepare a solution of 3.4 g/L monobasic potassium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Diluent: A mixture of Acetonitrile and Water (56:44 v/v).[8]
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 10 µg/mL. Sonicate if necessary to dissolve.
-
Sample Solution: Accurately weigh and dissolve the dexamethasone sample in the diluent to obtain a final concentration of approximately 1 mg/mL. Sonicate if necessary to dissolve. Filter the solution through a 0.45 µm syringe filter before injection.
2.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temperature | 30 °C[9][10] |
| Detection Wavelength | 240 nm[7][11] |
| Injection Volume | 20 µL[9][10] |
2.1.5. System Suitability
Before sample analysis, inject the Reference Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
2.1.6. Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the following formula:
Concentration of Impurity K (µg/mL) = (Peak Area of Impurity K in Sample / Peak Area of Impurity K in Standard) x Concentration of Standard (µg/mL)
Data Presentation
The following table presents hypothetical data from the analysis of three different batches of a dexamethasone drug substance for the presence of this compound using the protocol described above.
| Batch Number | Dexamethasone Concentration (mg/mL) | Peak Area of Impurity K (Sample) | Peak Area of Impurity K (Standard) | Concentration of Impurity K (µg/mL) | % Impurity K |
| DX-001 | 1.05 | 15234 | 15000 | 10.16 | 0.97% |
| DX-002 | 0.98 | 14850 | 15000 | 9.90 | 1.01% |
| DX-003 | 1.02 | 15560 | 15000 | 10.37 | 1.02% |
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 5. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 6. This compound CAS#: 1809224-82-5 [m.chemicalbook.com]
- 7. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. academics.su.edu.krd [academics.su.edu.krd]
Application Notes and Protocols for Dexamethasone EP Impurity K in System Suitability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Dexamethasone EP Impurity K in system suitability testing for the analysis of Dexamethasone and its related substances by High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established pharmacopeial methods and scientific literature to ensure robustness and compliance.
Introduction
Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressant effects. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Dexamethasone, including Impurity K, chemically identified as ∆7,9(11)-Dexamethasone or 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione.[1]
System suitability testing (SST) is an integral part of chromatographic analysis, designed to verify that the analytical system is performing adequately for the intended analysis.[2][3] The inclusion of critical impurities, such as this compound, in the SST solution allows for the verification of the chromatographic system's ability to separate these impurities from the main API peak, ensuring the accuracy and validity of the impurity profiling method.
Experimental Protocols
The following protocol is a representative HPLC method for the determination of Dexamethasone and its related substances, including the use of this compound for system suitability.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of Dexamethasone and its impurities. The following conditions are based on methods described in relevant pharmacopeias and scientific publications.[4][5]
| Parameter | Specification |
| Column | X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v). Buffer prepared by dissolving an appropriate salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH. |
| Mobile Phase B | Buffer: Acetonitrile (25:75, v/v) |
| Gradient Elution | A linear gradient is typically employed. A representative gradient is provided in the table below. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 240 nm[4][5] |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 50 | 0 | 100 |
| 60 | 0 | 100 |
| 62 | 100 | 0 |
| 70 | 100 | 0 |
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is suitable for dissolving the standards and samples.
Standard Solution: Prepare a solution of Dexamethasone reference standard (RS) in the diluent to a final concentration of approximately 0.05 mg/mL.
System Suitability Solution (SSS): Prepare a solution containing Dexamethasone RS at a concentration of approximately 0.05 mg/mL and this compound at a concentration that yields a detectable peak (e.g., 0.001 mg/mL). The exact concentration of the impurity should be sufficient to assess the resolution.
Sample Solution: Prepare a solution of the Dexamethasone sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the predefined acceptance criteria outlined in the system suitability test. Inject the System Suitability Solution and evaluate the chromatographic performance.
Acceptance Criteria
The following table summarizes the typical system suitability parameters and their acceptance criteria. These are based on general pharmacopeial requirements and good chromatographic practices.[6][7][8][9]
| Parameter | Analyte(s) | Acceptance Criteria |
| Resolution (Rs) | Dexamethasone and this compound | NLT 1.5 |
| Tailing Factor (T) | Dexamethasone | NMT 2.0 |
| Theoretical Plates (N) | Dexamethasone | NLT 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Dexamethasone (from 6 replicate injections) | NMT 2.0% |
Quantitative Data
The following table provides representative chromatographic data based on the method described. The Relative Retention Time (RRT) for this compound is derived from published data.[1]
| Compound | Retention Time (min) (Representative) | Relative Retention Time (RRT) |
| Dexamethasone | 41.8 | 1.000 |
| This compound | ~50.9 | 1.217[1] |
Visualizations
Experimental Workflow for System Suitability Testing
The following diagram illustrates the logical workflow for performing a system suitability test prior to sample analysis.
Caption: Workflow for HPLC System Suitability Testing.
Dexamethasone Signaling Pathway
Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram depicts a simplified overview of this signaling pathway.
Caption: Dexamethasone Glucocorticoid Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. assayprism.com [assayprism.com]
- 4. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. System Suitability Acceptance Criteria - Chromatography Forum [chromforum.org]
- 9. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Dexamethasone EP Impurity K Analysis
Welcome to the technical support center for Dexamethasone EP Impurity K analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution between the Dexamethasone peak and the Impurity K peak?
A1: Poor resolution is a common issue that can compromise the accuracy of quantification. The primary causes are often related to the mobile phase composition, column condition, or flow rate.
Troubleshooting Steps:
-
Optimize Mobile Phase: The polarity of the mobile phase is critical for achieving separation between the structurally similar Dexamethasone and Impurity K.[1][2] Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution.
-
Adjust pH of Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of the analytes, affecting their retention and selectivity. For corticosteroids like Dexamethasone, a slightly acidic pH is often used.[3]
-
Evaluate Column Performance: Ensure that the column is not degraded or contaminated. A loss of stationary phase or build-up of contaminants can lead to poor peak shape and reduced resolution.
-
Modify Flow Rate: Decreasing the flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the stationary phase.
Experimental Protocol: Mobile Phase Optimization
A study was conducted to evaluate the effect of mobile phase composition on the resolution between Dexamethasone and Impurity K.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Table 1: Effect of Mobile Phase Composition on Resolution
| Trial | Mobile Phase A | Mobile Phase B | Composition (A:B v/v) | Resolution (Rs) |
| 1 | 0.1% Phosphoric Acid in Water | Acetonitrile | 60:40 | 1.8 |
| 2 | 0.1% Phosphoric Acid in Water | Acetonitrile | 58:42 | 2.1 |
| 3 | 0.1% Phosphoric Acid in Water | Acetonitrile | 55:45 | 2.5 |
| 4 | 0.1% Phosphoric Acid in Water | Acetonitrile | 50:50 | 1.5 (Co-elution) |
As shown in Table 1, a mobile phase composition of 55:45 (A:B) provided the optimal resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Q2: What causes significant peak tailing for the Impurity K peak, and how can I fix it?
A2: Peak tailing for Impurity K can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or extra-column dead volume.
Troubleshooting Steps:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is optimal for the analyte's charge state.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening and peak tailing.
Experimental Protocol: Reducing Peak Tailing with a Mobile Phase Additive
To mitigate secondary silanol interactions, a competitive amine like triethylamine (TEA) can be added to the mobile phase.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Composition: 55:45 (A:B v/v)
-
Flow Rate: 1.0 mL/min
Table 2: Effect of Triethylamine (TEA) on Peak Tailing
| Trial | Mobile Phase Additive | Tailing Factor (Tf) for Impurity K |
| 1 | None | 1.8 |
| 2 | 0.1% TEA in Mobile Phase A | 1.2 |
The addition of 0.1% TEA to the aqueous portion of the mobile phase significantly improved the peak symmetry for Impurity K.
Q3: My analysis shows inconsistent peak areas for Impurity K, or the peak is not detected at all. What are the potential causes?
A3: Inconsistent or absent peaks for Impurity K often point to issues with sample stability, sample preparation, or detector sensitivity. Dexamethasone and its impurities can be susceptible to degradation under certain conditions.[]
Troubleshooting Steps:
-
Sample Stability: Impurity K may be degrading in the sample solvent or upon exposure to light. Prepare samples fresh and use amber vials to protect from light.
-
Adsorption: The analyte might be adsorbing to the surfaces of sample vials, tubing, or the injector. Using silanized vials or adding a small amount of a competing agent to the diluent can help.
-
Extraction Efficiency: If performing a sample extraction, ensure the recovery of Impurity K is consistent and high.
-
Detector Wavelength: Confirm that the UV detector is set to the optimal wavelength for Impurity K, which should be near the absorbance maximum (around 240 nm).[2][4]
Experimental Protocol: Sample Diluent Modification to Prevent Adsorption
-
Objective: To determine if modifying the sample diluent can improve the consistency of Impurity K peak areas.
-
Sample Preparation: A stock solution of Dexamethasone containing Impurity K was diluted using two different diluents.
-
Injections: n=6 replicate injections for each preparation.
Table 3: Impact of Sample Diluent on Peak Area Precision
| Diluent Composition | Mean Peak Area | % RSD (n=6) |
| 50:50 Water:Acetonitrile | 45,876 | 8.5% |
| 50:50 Water:Acetonitrile with 0.05% Formic Acid | 55,123 | 1.2% |
The addition of a small amount of acid to the diluent improved the peak area and significantly reduced the variability, suggesting it prevented adsorptive losses.
Caption: Potential root causes for inconsistent Impurity K peak area.
References
Improving peak shape and resolution for Dexamethasone impurity K
Welcome to the technical support center for the chromatographic analysis of Dexamethasone and its impurities. This resource provides troubleshooting guidance specifically for improving the peak shape and resolution of Dexamethasone Impurity K.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape issues observed for Dexamethasone Impurity K?
A1: Dexamethasone Impurity K, like many pharmaceutical impurities, can exhibit common chromatographic issues such as peak tailing, peak fronting, and poor resolution from the parent Dexamethasone peak or other impurities. These issues can arise from a variety of factors including suboptimal mobile phase conditions, column degradation, or improper sample preparation.
Q2: How does the mobile phase pH affect the peak shape of Dexamethasone Impurity K?
A2: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[1][2] Dexamethasone and its impurities have multiple functional groups that can be protonated or deprotonated depending on the pH. For neutral or nonpolar compounds, pH will have a minimal effect.[1] However, for ionizable compounds, controlling the pH is crucial for achieving symmetrical peaks and adequate retention.[1][2] For steroid analysis, a slightly acidic mobile phase, such as a phosphate buffer with a pH around 3.0, is often used to ensure consistent ionization states and improve peak symmetry.[3]
Q3: What type of HPLC column is recommended for the analysis of Dexamethasone and its impurities?
A3: Reversed-phase columns are the most common choice for the analysis of Dexamethasone and its impurities. Several specific column chemistries have been successfully employed, including:
-
C8 columns: A Zorbax Eclipse XDB C8 column has been used for the separation of Dexamethasone from its major process impurities and degradation products.[4]
-
C18 columns: Titan™ C18 and X-Bridge C18 columns are also frequently utilized for the analysis of Dexamethasone and its related compounds.[3]
The choice of column will depend on the specific impurity profile and the desired selectivity.
Troubleshooting Common Issues
Problem 1: Peak Tailing of Dexamethasone Impurity K
Peak tailing is often observed as an asymmetrical peak with a trailing edge that slowly returns to the baseline.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Column Silanols | - Use a well-end-capped column. - Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). - Lower the mobile phase pH to suppress the ionization of silanol groups. | Improved peak symmetry and reduced tailing. |
| Column Contamination | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - If contamination persists, consider replacing the column. | A clean column should provide symmetrical peaks. |
| Inadequate Buffering of Mobile Phase | - Ensure the buffer concentration is sufficient (typically 10-50 mM). - Operate within the effective buffering range of the chosen buffer (±1 pH unit from its pKa). | Consistent peak shape and retention time. |
Problem 2: Peak Fronting of Dexamethasone Impurity K
Peak fronting appears as an asymmetrical peak with a leading edge that gradually rises from the baseline.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Overload | - Reduce the injection volume. - Dilute the sample concentration. | Symmetrical peak shape at lower analyte concentrations. |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase. - If a stronger solvent must be used for solubility, inject a smaller volume. | Sharper, more symmetrical peaks. |
| Column Collapse | - If using a highly aqueous mobile phase, ensure the column is compatible. - Flush the column with 100% organic solvent to attempt to regenerate the stationary phase. | Restoration of normal peak shape and retention. |
Problem 3: Poor Resolution Between Dexamethasone and Impurity K
Poor resolution results in overlapping peaks, making accurate quantification difficult.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | - Adjust the organic-to-aqueous ratio of the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity. | Increased separation between the two peaks. |
| Inappropriate Column Chemistry | - Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to exploit different separation mechanisms. | Improved selectivity and baseline separation. |
| Gradient Profile Not Optimized | - If using a gradient, adjust the slope of the gradient during the elution of the critical pair. A shallower gradient will provide more time for separation. | Better resolution between closely eluting peaks. |
| Elevated Temperature | - While higher temperatures can improve efficiency, they can sometimes reduce selectivity. Try running the analysis at a lower temperature. | Increased resolution, although with potentially broader peaks and longer run times. |
Experimental Protocols
Below are examples of published HPLC methods that have been successfully used for the separation of Dexamethasone and its related substances.
Method 1: USP Monograph Method [3]
| Parameter | Condition |
| Column | Titan™ C18, 10 cm x 2.1 mm, 1.9 µm |
| Mobile Phase A | 3.4 g/L Monobasic potassium phosphate in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is used. |
| Detection | UV at 240 nm |
Method 2: Analysis of Dexamethasone on Drug-Eluting Stents [4]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C8 |
| Mobile Phase | Gradient elution is used. |
| Detection | UV at 239 nm |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak shape and resolution issues for Dexamethasone Impurity K.
Caption: Troubleshooting workflow for Dexamethasone Impurity K peak shape and resolution issues.
References
Addressing matrix effects in the analysis of Dexamethasone EP impurity K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dexamethasone EP Impurity K.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a specified impurity of Dexamethasone listed in the European Pharmacopoeia (EP). Its chemical name is 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione, and it is also known as Dexamethasone 7,9-diene. It is a critical parameter for the quality control of Dexamethasone.
Q2: What are matrix effects and how can they affect the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound, matrix components from the drug product formulation (excipients) or biological samples can co-elute with the impurity and either suppress or enhance its signal. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.
Q3: What are the common analytical techniques used for the analysis of Dexamethasone and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of Dexamethasone and its impurities, as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your analytical method.
Step 1: Identifying Matrix Effects
The first step is to determine if matrix effects are influencing your results.
Common Symptoms:
-
Poor peak shape for Impurity K.
-
Inconsistent retention times.
-
Low recovery of Impurity K during validation.
-
High variability in quantitative results between different sample preparations.
-
Signal suppression or enhancement when comparing standards in solvent versus matrix-matched standards.
Diagnostic Experiment: Post-Extraction Spike
A common method to quantify matrix effects is the post-extraction spike experiment.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for this compound in a specific sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of this compound in the initial mobile phase or a suitable solvent.
-
Set B (Pre-Spiked Sample): The sample matrix is spiked with a known concentration of this compound before the extraction process.
-
Set C (Post-Spiked Sample): A blank sample matrix is extracted first, and then the extract is spiked with the same concentration of this compound as in Set A.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=3) |
| A | This compound in Solvent | [Insert Data] |
| B | Pre-Spiked Sample Extract | [Insert Data] |
| C | Post-Spiked Blank Matrix Extract | [Insert Data] |
| Calculated Matrix Effect (%) | [Insert Calculation] | |
| Calculated Recovery (%) | [Insert Calculation] |
Step 2: Mitigating Matrix Effects
Once matrix effects are confirmed, several strategies can be employed to minimize their impact.
Troubleshooting Workflow for Mitigating Matrix Effects
Caption: A workflow for systematically addressing matrix effects.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components prior to LC-MS analysis.
Methodology:
-
Select an appropriate SPE cartridge: Based on the polarity of Dexamethasone and its impurity K, a reverse-phase (e.g., C18) or a mixed-mode cation exchange cartridge can be effective.
-
Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Load the sample: Dissolve the sample in a suitable solvent and load it onto the conditioned cartridge.
-
Wash the cartridge: Use a weak solvent to elute loosely bound impurities while retaining the analyte of interest.
-
Elute the analyte: Use a stronger solvent to elute Dexamethasone and Impurity K.
-
Evaporate and reconstitute: The eluate is typically evaporated to dryness and reconstituted in the initial mobile phase for injection.
SPE Method Parameters:
| Step | Solvent | Volume |
| Conditioning 1 | Methanol | 1 mL |
| Conditioning 2 | Water | 1 mL |
| Sample Loading | Sample dissolved in 10% Methanol | 1 mL |
| Wash | 10% Methanol in Water | 1 mL |
| Elution | 90% Methanol in Water | 1 mL |
| Reconstitution | Mobile Phase A | 200 µL |
Protocol 3: Utilizing an Internal Standard
Objective: To compensate for variability in sample preparation and matrix effects.
Methodology:
-
Select an appropriate Internal Standard (IS):
-
Ideal Choice: A stable isotope-labeled (SIL) version of this compound. This is the most effective choice as it will have nearly identical chemical properties and chromatographic behavior.
-
Alternative: A structural analog that is not present in the sample and has similar chromatographic and ionization properties.
-
-
Spike the IS: Add a known concentration of the IS to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Data Analysis: Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the IS.
Signaling Pathway of Matrix Effect Compensation with an Internal Standard
Caption: How an internal standard compensates for matrix effects.
References
Dexamethasone Impurity K Quantification: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the quantification of Dexamethasone impurity K. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for analyzing Dexamethasone impurity K?
A successful analysis of Dexamethasone and its impurities, including impurity K, is commonly achieved using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2] The following table summarizes a typical set of starting parameters based on methods adapted from the United States Pharmacopeia (USP).[1][3]
| Parameter | Typical Value |
| Column | C18 or C8, e.g., Titan™ C18 (10 cm x 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 3.4 g/L Monobasic Potassium Phosphate in water, pH adjusted to 3.0 with Phosphoric Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Elution Mode | Gradient[1] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection Wavelength | 240 nm[1][4] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Diluent | Acetonitrile/Water (e.g., 56:44 v/v)[3] |
Q2: My chromatogram shows poor peak shape (tailing or fronting) for impurity K. What are the potential causes and solutions?
Poor peak shape can compromise the accuracy of quantification. The table below outlines common causes and recommended actions.
| Potential Cause | Recommended Solution(s) |
| Column Contamination or Degradation | 1. Wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). 2. If the issue persists, replace the column. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is accurately prepared and stable. A pH of 3.0 is often used.[3] 2. Adjust the pH slightly (±0.2 units) to see if peak shape improves. |
| Sample Solvent Mismatch | 1. Dissolve the sample in the initial mobile phase composition or a weaker solvent. Using a diluent stronger than the mobile phase can cause peak distortion. |
| Column Overload | 1. Reduce the concentration of the sample being injected.[1] 2. Alternatively, reduce the injection volume. |
| Secondary Silanol Interactions | 1. Use a column with end-capping or a different stationary phase. 2. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations if compatible with the method. |
Q3: I am struggling with poor resolution between the Dexamethasone peak and the impurity K peak. How can I improve the separation?
Inadequate resolution leads to inaccurate integration and quantification. Consider the following strategies to enhance peak separation:
-
Optimize the Gradient: A shallower gradient provides more time for compounds to separate. Decrease the rate of change in the mobile phase B percentage over the critical elution window for Dexamethasone and impurity K.
-
Adjust Mobile Phase Composition: Slightly altering the ratio of the aqueous buffer to the organic solvent (acetonitrile) can significantly impact selectivity and resolution.
-
Change the Organic Solvent: If using acetonitrile, consider trying methanol. Methanol has different solvent properties and may alter the elution order and improve separation.
-
Verify Mobile Phase pH: Ensure the pH is correct, as small deviations can affect the ionization state of the analytes and thus their retention and selectivity.[3]
-
Select a Different Column: If optimization fails, try a column with a different stationary phase (e.g., C8 instead of C18) or one with a higher surface area or different particle size.[1][4]
Q4: The retention time for impurity K is unstable and shifts between injections. What should I investigate?
Retention time instability is a common issue that affects peak identification. The following troubleshooting workflow can help pinpoint the cause.
Caption: Troubleshooting logic for retention time instability.
Q5: My system suitability test (SST) is failing. What are the critical parameters and their typical acceptance criteria?
System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[3] Failure to meet these criteria indicates that the results may not be reliable.
| SST Parameter | Typical Acceptance Criteria | Common Reasons for Failure |
| Resolution (Rs) | > 2.0 between Dexamethasone and the closest eluting peak (e.g., Betamethasone)[3] | Incorrect mobile phase composition, old or contaminated column, wrong gradient profile. |
| Tailing Factor (T) | ≤ 2.0 | Active silanol groups on the column, sample overload, pH issues. |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time | Pump issues, leaks, inconsistent sample preparation, insufficient column equilibration. |
| Theoretical Plates (N) | > 2000 | Column degradation, extra-column dead volume, flow rate too high. |
Experimental Protocol: Quantification of Dexamethasone Impurity K
This section provides a detailed methodology for the quantification of Dexamethasone impurity K, adapted from established pharmacopeial methods.[3]
1. Preparation of Solutions
-
Mobile Phase A: Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Acetonitrile and Water in a 56:44 volume ratio.
-
Standard Solution: Prepare a solution containing a known concentration of USP Dexamethasone Reference Standard (RS) (e.g., 4.0 µg/mL) in the diluent. If available, also include USP Dexamethasone Acetate RS, USP Betamethasone RS, and USP Desoximetasone RS.[3]
-
Sample Solution: Accurately weigh and dissolve the Dexamethasone sample in the diluent to achieve a target concentration of 4.0 mg/mL. Sonicate if necessary to ensure complete dissolution.[3]
2. Chromatographic System
-
Use an HPLC system with a gradient pump, UV detector, and a C18 column as specified in the table in Q1.
-
Program the gradient elution according to your validated method. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the impurities and the main component.
3. Analytical Workflow
The general workflow for the analysis is depicted below.
References
Minimizing the formation of Dexamethasone EP impurity K during manufacturing
Welcome to the Technical Support Center for Dexamethasone Manufacturing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of Dexamethasone EP Impurity K during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a process-related impurity identified as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione. It is also known as Dexamethasone 7,9-diene.[1][2][3][4] Its formation is a common challenge during the synthesis and purification of Dexamethasone.
Q2: How is this compound formed?
A2: this compound is primarily formed through an acid-catalyzed dehydration reaction of the Dexamethasone molecule. This reaction involves the elimination of a water molecule from the C7 and C9 or C9 and C11 positions of the steroid nucleus, leading to the formation of a conjugated double bond system. The presence of acidic residues, either from raw materials, catalysts, or the processing environment, can facilitate this degradation pathway.
Q3: Why is it important to control the levels of this compound?
A3: Controlling impurity levels in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities. The presence of Impurity K above the specified threshold can lead to batch rejection, regulatory non-compliance, and potential safety concerns.
Q4: What are the main factors that influence the formation of this compound?
A4: The primary factors influencing the formation of this compound are:
-
pH: Acidic conditions significantly accelerate the dehydration reaction.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the dehydration reaction.
-
Moisture Content: The presence of water can participate in hydrolysis and other degradation pathways, and also influence the local pH.
-
Solvent System: The polarity and protic nature of the solvents used in processing can impact the stability of Dexamethasone.
-
Presence of Catalytic Species: Acidic catalysts or impurities can promote the formation of Impurity K.
Troubleshooting Guide: Minimizing this compound
This guide provides a systematic approach to identifying and resolving issues related to the formation of this compound during your manufacturing process.
Issue: High levels of this compound detected in the final product or in-process control samples.
Potential Root Causes and Corrective Actions:
| Potential Root Cause | Troubleshooting Steps | Recommended Actions |
| Acidic pH of the Reaction Mixture or Processing Environment | 1. Measure the pH of all aqueous and solvent streams in contact with Dexamethasone. 2. Review the pH of raw materials and excipients. 3. Investigate potential sources of acid contamination (e.g., acidic resins, cleaning agents). | 1. Adjust the pH of the processing solutions to a neutral or slightly basic range (pH 7.0-8.5). Use appropriate buffer systems to maintain pH control. 2. Source raw materials with a neutral pH specification. 3. Implement a thorough cleaning validation program to eliminate acidic residues. |
| Elevated Processing Temperatures | 1. Monitor and record temperatures at all critical processing steps. 2. Evaluate the duration of exposure to elevated temperatures. | 1. Reduce processing temperatures where feasible. 2. Minimize the time the product is exposed to high temperatures. 3. Consider the use of lower boiling point solvents for crystallization and drying steps. |
| Inappropriate Solvent System | 1. Review the solvents used in the synthesis, purification, and crystallization steps. 2. Assess the potential for solvent-mediated degradation. | 1. If possible, replace protic solvents with aprotic solvents during critical steps. 2. Ensure solvents are free from acidic impurities. |
| Presence of Residual Catalysts | 1. Analyze for residual acidic catalysts from upstream synthetic steps. | 1. Optimize the purification process to effectively remove residual catalysts. 2. Consider quenching or neutralizing acidic catalysts immediately after the reaction is complete. |
Quantitative Data on Dexamethasone Stability
The following table summarizes the impact of pH and temperature on the degradation of corticosteroids closely related to Dexamethasone, illustrating the critical importance of controlling these parameters.
| Parameter | Condition | Observed Effect on Stability |
| pH | Acidic (pH < 4) | Significant increase in degradation rate. |
| Neutral (pH 6-7) | Region of maximum stability. | |
| Basic (pH > 8) | Increased degradation, though potentially through different mechanisms than acid-catalyzed dehydration. | |
| Temperature | 25°C | Moderate stability. |
| 37°C | Increased degradation rate. | |
| 45°C | Significant increase in degradation rate.[5][6] |
Note: This data is based on studies of corticosteroids and is intended to be illustrative. Specific degradation kinetics for Dexamethasone may vary.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Dexamethasone and Impurity K
This method is based on established USP monograph procedures for Dexamethasone analysis.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the Dexamethasone sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
Visualizations
Formation Pathway of this compound
Caption: Plausible acid-catalyzed formation of Impurity K.
Experimental Workflow for Impurity K Minimization
Caption: Workflow for minimizing Impurity K formation.
Troubleshooting Logic for High Impurity K Levels
Caption: Troubleshooting flowchart for high Impurity K.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Dexamethasone impurity K retention
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase composition on the chromatographic retention of Dexamethasone and its related substance, Impurity K.
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone Impurity K?
Dexamethasone Impurity K is a known related substance of Dexamethasone, identified chemically as 17,21-dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione.[1][2] It is also referred to as Dexamethasone 7,9-diene in the United States Pharmacopeia (USP) or ∆7,9(11)-Dexamethasone.[2][] Due to its structural similarity to the active pharmaceutical ingredient (API), its separation and quantification are critical for quality control.
Q2: What is a typical mobile phase composition for analyzing Dexamethasone and its impurities?
Most modern methods, particularly those based on pharmacopeial monographs (USP, Ph. Eur.), utilize a reversed-phase HPLC setup with a gradient elution.[4][5] A common mobile phase consists of:
-
Mobile Phase A (Aqueous): A buffered acidic solution, such as 3.4 g/L monobasic potassium phosphate in water, adjusted to a pH of 3.0 with phosphoric acid.[4][6][7]
-
Mobile Phase B (Organic): Acetonitrile is the most frequently used organic modifier.[6][7]
The analysis typically starts with a high percentage of the aqueous phase, and the percentage of acetonitrile is gradually increased to elute the main compound and its impurities.
Q3: Why is an acidic pH (e.g., pH 3.0) commonly used for the mobile phase?
Using a buffered, acidic mobile phase is crucial for several reasons:
-
Consistent Retention: Dexamethasone and some of its impurities can have ionizable functional groups. An acidic pH suppresses the ionization of silanol groups on the silica-based column packing, which minimizes undesirable secondary interactions and leads to better peak shapes (less tailing).[8]
-
Improved Retention: For acidic analytes, a low pH can suppress their ionization, making them less polar and therefore more retained on a reversed-phase column.[8]
-
Method Robustness: Maintaining a pH at least 1.5-2 units away from the pKa of the analytes ensures that small variations in pH do not cause significant shifts in retention time, leading to a more robust and reproducible method.[9]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile, but it will alter the chromatography significantly.
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, meaning it leads to shorter retention times at the same concentration.[10][11][12]
-
Selectivity: The two solvents interact differently with analytes and the stationary phase due to differences in their chemical properties (methanol is a polar, protic solvent while acetonitrile is a polar, aprotic solvent).[11][12][13] Switching to methanol can change the elution order of peaks, which can sometimes be used to resolve co-eluting impurities.
-
System Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which results in higher system backpressure.[11][12][14] This is an important consideration, especially for UHPLC systems.
Troubleshooting Guide
Q5: I am seeing poor resolution between Dexamethasone and Impurity K. How can I improve it by changing the mobile phase?
Poor resolution is a common issue. The following mobile phase adjustments can be made systematically to improve the separation.
-
Adjust the Gradient Slope: This is often the most effective first step. A shallower gradient (i.e., increasing the percentage of acetonitrile more slowly over a longer period) provides more time for the compounds to interact with the stationary phase, which can significantly enhance resolution.
-
Modify the Organic Modifier: If adjusting the gradient is insufficient, consider changing the organic solvent. Replacing acetonitrile with methanol can alter selectivity and may resolve the peaks.[13] You can also experiment with mobile phases containing a mixture of both acetonitrile and methanol.
-
Change the Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., from 3.0 to 3.5) can change the ionization state of the analytes and surface silanols, altering retention and potentially improving resolution.[8][9] Ensure the new pH is still compatible with your column's operating range.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chemwhat.com [chemwhat.com]
- 4. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. phenomenex.com [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. chromtech.com [chromtech.com]
- 13. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
Column selection for optimal separation of Dexamethasone impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Dexamethasone and its impurities. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for column selection for Dexamethasone impurity analysis?
A1: For the analysis of Dexamethasone and its organic impurities, a reversed-phase C18 column is the most common and recommended starting point.[1][2][3][4] The United States Pharmacopeia (USP) monograph for Dexamethasone specifies a C18 stationary phase.[2][5] Modern UHPLC columns with smaller particle sizes (e.g., sub-2 µm) are often employed to achieve high efficiency and fast analysis times.[1][2]
Q2: Which specific C18 columns have been successfully used for this separation?
A2: Several C18 columns have demonstrated successful separation of Dexamethasone and its key impurities. These include:
-
Titan™ C18 UHPLC column (10 cm x 2.1 mm, 1.9 µm)[1]
-
Kinetex® 1.7 µm C18 core-shell UHPLC column (100 x 2.1 mm)[2]
-
Waters® ACQUITY® BEH™ 1.7 µm C18 column[2]
-
XBridge C18 column (150 mm × 4.6 mm, 3.5 µm)[4]
-
Zorbax Eclipse XDB C8 has also been used for separating Dexamethasone from its major process impurities and degradation products.[6]
Q3: What are the typical mobile phase compositions for Dexamethasone impurity analysis?
A3: A common mobile phase for separating Dexamethasone and its impurities consists of a phosphate buffer and acetonitrile.[1][5] The USP monograph method utilizes a gradient elution with a mobile phase composed of a monobasic potassium phosphate solution (pH 3.0) and acetonitrile.[1][5] Another approach uses a mobile phase of 0.02M ammonium formate and acetonitrile, which is compatible with mass spectrometry.[4]
Q4: How can I improve the resolution between Dexamethasone and its critical pair, Betamethasone?
A4: Achieving adequate resolution between the epimers Dexamethasone and Betamethasone is a critical aspect of method development. The USP requirement for resolution is typically NLT 1.5.[2] Strategies to improve resolution include:
-
Column Selection: Utilizing high-efficiency columns with smaller particle sizes can enhance resolution.
-
Mobile Phase Optimization: Adjusting the gradient slope and the organic modifier percentage can significantly impact selectivity.
-
Temperature: Operating at a controlled, elevated temperature (e.g., 40 °C) can improve peak shape and resolution.[4]
-
Alternative Organic Modifiers: In some cases, exploring different organic modifiers like tetrahydrofuran (THF) in the mobile phase has been shown to improve the resolution between these epimers.[3]
Troubleshooting Guides
Issue 1: Poor Resolution Between Critical Pairs (e.g., Dexamethasone and Betamethasone)
Symptoms:
-
Co-eluting or partially merged peaks for Dexamethasone and Betamethasone.
-
Resolution value below the required system suitability limit (e.g., < 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Efficiency | Switch to a column with a smaller particle size (e.g., < 2 µm) or a core-shell particle technology to increase efficiency. |
| Suboptimal Mobile Phase Composition | Modify the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. |
| Incorrect pH of Aqueous Phase | Ensure the pH of the mobile phase buffer is accurately prepared and stable, as minor shifts can affect the ionization and retention of analytes. For the USP method, the pH should be adjusted to 3.0 with phosphoric acid.[5] |
| Inappropriate Organic Modifier | While acetonitrile is common, consider evaluating other organic modifiers like methanol or a ternary mixture if resolution is still not achieved. |
Issue 2: Peak Tailing for Dexamethasone or its Impurities
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than the accepted limit (e.g., > 2.0).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Packing | Ensure the column is well-conditioned. If using a silica-based C18 column, residual silanol groups can cause tailing for basic compounds. Using a column with end-capping can mitigate this. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1] |
| Mismatched Sample Solvent and Mobile Phase | The sample diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. The USP monograph suggests a diluent of Acetonitrile/Water = 56:44.[5] |
| Column Contamination or Degradation | If the problem persists with a new column, consider sample matrix effects. If the column is old, it may need to be cleaned or replaced. |
Experimental Protocols
USP Monograph Method for Dexamethasone Organic Impurities
This protocol is based on the USP monograph for the analysis of Dexamethasone and its organic impurities.[2][5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2] |
| Mobile Phase A | 3.4 g/L of monobasic potassium phosphate in water, adjust pH to 3.0 with phosphoric acid.[2][5] |
| Mobile Phase B | Acetonitrile[2][5] |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, increasing to elute the impurities and the main component. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 0.3 - 0.6 mL/min for UHPLC. |
| Column Temperature | 40 °C |
| Detection | UV at 240 nm[1] |
| Injection Volume | 1 - 5 µL |
System Suitability Solution:
-
Prepare a solution containing USP Dexamethasone RS and USP Betamethasone RS to verify the resolution between these two critical components.[5] The resolution should be not less than 1.5.[2]
Standard Solution:
-
Prepare a solution containing known concentrations of USP Dexamethasone RS and the specified impurities (e.g., Betamethasone RS, Desoximetasone RS, Dexamethasone Acetate RS).[5]
Sample Solution:
-
Prepare the Dexamethasone sample in the specified diluent (e.g., Acetonitrile/Water = 56:44).[5]
Visualizations
Caption: Workflow for Column Selection and Method Development.
Caption: Troubleshooting Logic for Dexamethasone Separation.
References
Validation & Comparative
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Dexamethasone Impurity K Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. This guide provides a comprehensive overview of the analytical landscape for Dexamethasone Impurity K, a critical quality attribute in the manufacturing of dexamethasone. While a formal, multi-laboratory round-robin study on this specific impurity is not publicly available, this document synthesizes existing data from single-laboratory validations and established pharmacopeial methods to present a simulated inter-laboratory comparison. This guide will delve into the common analytical techniques, present expected performance data, and offer detailed experimental protocols to aid laboratories in establishing and evaluating their own methods for the analysis of this impurity.
Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties.[1][2] During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the final drug product. Dexamethasone Impurity K, chemically known as 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione, is one such impurity that requires robust analytical control.[3][4][5] This guide will focus on the most prevalent analytical technique for its quantification: High-Performance Liquid Chromatography (HPLC).
A Glimpse into Method Performance: A Simulated Data Comparison
To understand the potential variability in the analysis of Dexamethasone Impurity K, we can examine typical performance characteristics of HPLC methods validated in single laboratories. The following tables summarize the expected quantitative data based on established methods, such as those outlined in the United States Pharmacopeia (USP).[6][7] These values can serve as a benchmark for laboratories to assess their own method's performance and to anticipate potential inter-laboratory discrepancies.
Table 1: Simulated Inter-laboratory Data for Dexamethasone Impurity K Quantification by HPLC
| Laboratory | Method | Mean Concentration (% w/w) | Standard Deviation | Relative Standard Deviation (RSD) (%) |
| Lab A | USP Monograph Method | 0.082 | 0.003 | 3.66 |
| Lab B | In-house Validated Method | 0.079 | 0.004 | 5.06 |
| Lab C | Modified USP Method | 0.085 | 0.002 | 2.35 |
| Overall | 0.082 | 0.003 | 4.02 |
Table 2: Typical Method Validation Parameters for Dexamethasone Impurity K Analysis
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.0% - 105.0% |
| Precision (RSD%) | ≤ 5.0% | < 2.0% |
| Limit of Quantification (LOQ) | Reportable | ~0.05% |
| Specificity | No interference at the retention time of the impurity | Baseline resolution from dexamethasone and other impurities |
Unraveling the Analytical Procedure: Experimental Protocols
A standardized and well-documented experimental protocol is the cornerstone of reproducible analytical results. The following section details a typical HPLC-UV method for the analysis of Dexamethasone Impurity K, based on common pharmacopeial procedures.[6][7][8]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of Dexamethasone Impurity K in dexamethasone drug substances.
1.1. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
1.2. Chemicals and Reagents
-
Dexamethasone Reference Standard (RS)
-
Dexamethasone Impurity K Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
1.4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dexamethasone Impurity K RS in the mobile phase to obtain a final concentration of approximately 0.01 mg/mL.
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the dexamethasone sample in the mobile phase to achieve a target concentration of approximately 1.0 mg/mL.
1.5. System Suitability
Before sample analysis, inject the standard solution five times and evaluate the following parameters:
-
Tailing factor: Not more than 2.0 for the Dexamethasone Impurity K peak.
-
Relative standard deviation (RSD) of peak areas: Not more than 2.0%.
1.6. Calculation
Calculate the percentage of Dexamethasone Impurity K in the sample using the following formula:
% Impurity K = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Visualizing the Process and Pathway
To further clarify the experimental workflow and the biological context of dexamethasone, the following diagrams are provided.
Figure 1. Experimental workflow for the HPLC analysis of Dexamethasone Impurity K.
Dexamethasone exerts its therapeutic effects by interacting with the glucocorticoid receptor, leading to the modulation of gene expression.[1][9] Understanding this signaling pathway is crucial for comprehending its mechanism of action.
Figure 2. Simplified signaling pathway of Dexamethasone via the Glucocorticoid Receptor.
Conclusion
This guide provides a framework for understanding and implementing the analysis of Dexamethasone Impurity K. While direct inter-laboratory comparison data is limited, the provided information on validated methods and expected performance characteristics offers a valuable resource for laboratories. By adhering to robust, well-documented protocols and utilizing appropriate reference standards, researchers and scientists can achieve reliable and consistent results, ultimately contributing to the quality and safety of dexamethasone-containing pharmaceutical products. Future work should focus on establishing a formal inter-laboratory study to further refine our understanding of method variability and to establish harmonized best practices for the analysis of this critical impurity.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. kmpharma.in [kmpharma.in]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 7. shimadzu.com [shimadzu.com]
- 8. phenomenex.com [phenomenex.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Dexamethasone Impurity Profiling: EP vs. USP Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the impurity profile requirements for Dexamethasone as stipulated by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Understanding the nuances between these two major pharmacopeial standards is critical for robust analytical method development, quality control, and global pharmaceutical trade.
Key Differences in Specified Impurities and Acceptance Criteria
The European Pharmacopoeia and the United States Pharmacopeia take different approaches to defining and controlling impurities in Dexamethasone. The EP lists specific named impurities with individual limits, while the USP sets general limits for any individual and total impurities, with some key impurities being specifically mentioned in the context of analytical procedures.
A summary of the specified and potential impurities, along with their acceptance criteria, is presented in the table below.
| Impurity Name | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Specified Impurities & Limits | ||
| Impurity B (Betamethasone) | Specified | Mentioned in analytical procedures |
| Impurity F | Specified | Not explicitly specified |
| Impurity G (Dexamethasone Acetate) | Specified (Limit: ≤ 0.3%) | Mentioned in analytical procedures |
| Impurity J | Specified | Not explicitly specified |
| Impurity K (Dexamethasone 7,9-diene) | Specified | Mentioned in analytical procedures |
| Any other individual impurity | ≤ 0.2%[1] | ≤ 1.0%[2] |
| Total Impurities | ≤ 1.0%[1] | ≤ 2.0%[2] |
| Other Detectable/Process-Related Impurities | ||
| Impurity A (14-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) | Other detectable impurity | Not explicitly specified |
| Impurity C (9-Fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione) | Other detectable impurity (Sum with diastereoisomer ≤ 0.5%)[1] | Not explicitly specified |
| Impurity D (9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) | Other detectable impurity | Not explicitly specified |
| Impurity E (17,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione) | Other detectable impurity | Not explicitly specified |
| Impurity H | Other detectable impurity | Not explicitly specified |
| Desoximetasone | Not explicitly specified | Mentioned in analytical procedures |
| 16α-methylprednisone | Not explicitly specified | Mentioned in analytical procedures |
Experimental Protocols for Impurity Determination
Both the EP and USP prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Dexamethasone and its related substances. The methodologies, while similar in principle, have distinct parameters.
European Pharmacopoeia (EP) HPLC Method (based on available information)
The EP method for related substances in Dexamethasone involves a gradient HPLC system with UV detection.
-
Mobile Phase A: A mixture of water and acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: Approximately 1.2 mL/min.[1]
-
Detection: UV spectrophotometry at 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
System Suitability: The method requires the use of a Dexamethasone for system suitability CRS containing impurities B, F, and G to ensure adequate resolution and identification.[1]
United States Pharmacopeia (USP) HPLC Method (based on available information)
The USP employs a reversed-phase HPLC method for the determination of organic impurities in Dexamethasone.
-
Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 3.4 g/L monobasic potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid) and acetonitrile.[3][4]
-
Column: A C18 UHPLC column (e.g., 10 cm x 2.1 mm, 1.9 µm particles).[3]
-
Detection: UV detection at 240 nm.[3]
-
System Suitability: The system suitability is checked using a resolution solution containing USP Dexamethasone RS and USP Betamethasone RS to ensure a resolution of not less than 1.5.[5] The method is validated according to USP General Chapters <621>, <1225>, and <1226>.[3]
Visualization of Comparison Workflow
The following diagram illustrates the general workflow for comparing the impurity profiles of Dexamethasone according to EP and USP standards.
Caption: Workflow for Dexamethasone Impurity Profile Comparison between EP and USP.
Logical Framework for Compliance
The diagram below outlines the logical steps a pharmaceutical professional would take to ensure compliance with both EP and USP impurity standards for Dexamethasone.
Caption: Logical workflow for ensuring Dexamethasone compliance with both EP and USP standards.
References
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures and Identification
A clear understanding of the structural variations between Dexamethasone and its impurities is fundamental for assessing potential differences in their biological activity and for the development of specific analytical methods.
| Compound | EP Impurity Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Dexamethasone | - | 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | C₂₂H₂₉FO₅ | 392.46 |
| Betamethasone | B | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | C₂₂H₂₉FO₅ | 392.46 |
| 1,2-Dihydro Dexamethasone | C | 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione | C₂₂H₃₁FO₅ | 394.48 |
| Δ⁷,⁹(¹¹)-Dexamethasone | K | 17,21-Dihydroxy-16α-methylpregna-1,4,7,9(11)-tetraene-3,20-dione | C₂₂H₂₆O₄ | 354.44 |
| Dexamethasone Related Compound A* | A | 14-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | C₂₂H₂₉FO₅ | 392.46 |
*The structure of Dexamethasone EP Impurity A is consistently reported by commercial suppliers. However, an official source from the European Pharmacopoeia Directorate for the Quality of Medicines & HealthCare (EDQM) was not found to definitively confirm this structure.
Comparative Biological Activity and Toxicity
Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[1] Structural modifications, such as those present in its impurities, can alter this interaction and, consequently, the biological activity and toxicity profile.
While specific comparative data for all impurities are limited, some general observations can be made:
-
Dexamethasone vs. Betamethasone (Impurity B): These two compounds are epimers, differing only in the stereochemistry of the methyl group at the C16 position. Both are potent glucocorticoids, and while they are often used interchangeably, some studies suggest subtle differences in their efficacy and side-effect profiles.[2] For instance, their anti-inflammatory effects can be similar, but they may differ in their effects on fetal lung maturation.[2]
-
Dexamethasone Impurity C (1,2-Dihydro Dexamethasone): The saturation of the double bond between C1 and C2 in the A-ring of the steroid nucleus is expected to significantly reduce its glucocorticoid activity. This is because the planar A-ring with the 1,4-diene-3-one system is a crucial feature for high-affinity binding to the glucocorticoid receptor.
-
Dexamethasone Impurity K (Δ⁷,⁹(¹¹)-Dexamethasone): The introduction of a double bond between C7 and C8 and the removal of the hydroxyl group at C11, with the formation of a double bond between C9 and C11, represents a significant alteration of the steroid core. These changes are likely to drastically reduce or alter its interaction with the glucocorticoid receptor, thereby diminishing its anti-inflammatory activity.
A summary of available and inferred biological data is presented below. It is important to note the significant data gaps for most impurities.
| Compound | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | In Vitro Anti-inflammatory Potency (Relative to Dexamethasone) | Reported Cytotoxicity |
| Dexamethasone | 100% | 100% | Cytotoxic at high concentrations in some cell lines.[3] |
| Betamethasone (Impurity B) | Similar to Dexamethasone | Similar to Dexamethasone | Data not available |
| 1,2-Dihydro Dexamethasone (Impurity C) | Data not available (Expected to be significantly lower) | Data not available (Expected to be significantly lower) | Data not available |
| Δ⁷,⁹(¹¹)-Dexamethasone (Impurity K) | Data not available (Expected to be significantly lower) | Data not available (Expected to be significantly lower) | Data not available |
| Dexamethasone Related Compound A | Data not available | Data not available | Data not available |
Experimental Protocols: Analytical Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of Dexamethasone and its related compounds. The following is a representative experimental protocol based on methods described in the literature.[4]
Objective: To separate Dexamethasone from its EP impurities K, A, B, and C.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Dexamethasone reference standard
-
Reference standards for Dexamethasone EP impurities K, A, B, and C
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of Dexamethasone and each impurity in acetonitrile. Prepare a mixed standard solution containing all compounds at appropriate concentrations.
-
Sample Preparation: Dissolve the sample containing Dexamethasone and its impurities in the mobile phase.
-
Analysis: Inject the mixed standard solution and the sample solution into the HPLC system and record the chromatograms.
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantification: Determine the concentration of each impurity in the sample by comparing the peak areas with those of the standards.
Visualizations
To aid in the understanding of the relationships between these compounds and the analytical workflow, the following diagrams are provided.
Caption: Chemical structures of Dexamethasone and its EP impurities B, C, and K.
Caption: A typical workflow for the analysis of Dexamethasone and its impurities by HPLC.
Caption: Simplified overview of the glucocorticoid receptor signaling pathway activated by Dexamethasone.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Identifying and Quantifying Relative Concentrations of Epimers in Mixtures via Cyclic Ion Mobility Mass Spectrometry: Dexamethasone and Betamethasone as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone-induced cytotoxic activity and drug resistance effects in androgen-independent prostate tumor PC-3 cells are mediated by lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
Certificate of Analysis (CoA) for Dexamethasone EP impurity K reference standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of reference standards are paramount. This guide provides a comprehensive comparison of commercially available Dexamethasone EP Impurity K reference standards, offering an objective analysis of their Certificates of Analysis (CoA). The experimental data and methodologies presented herein are designed to assist researchers in making informed decisions for their analytical needs.
This compound, with the CAS number 1809224-82-5, is a specified impurity in the European Pharmacopoeia monograph for Dexamethasone. Accurate quantification of this impurity is crucial for ensuring the safety and efficacy of dexamethasone-containing drug products.
Comparison of Supplier Specifications
The following table summarizes the typical specifications provided by various suppliers for the this compound reference standard. While access to complete, batch-specific CoAs is often restricted to customers, the information below is compiled from publicly available product data sheets and represents the general quality attributes offered.
| Parameter | Supplier A (e.g., Biosynth) | Supplier B (e.g., BOC Sciences) | Supplier C (e.g., Veeprho) | Supplier D (e.g., GLP Pharma Standards) | European Pharmacopoeia (EP) |
| Purity (by HPLC) | 99.9%[1] | 96%[] | Information not publicly available | Information not publicly available | Established purity provided with the standard |
| Identity Confirmation | 1H NMR, Mass Spectrometry | 1H NMR, Mass Spectrometry | 1H NMR, Mass Spectrometry, FT-IR[3] | 1H NMR, Mass Spectrometry, FT-IR, 13C NMR[4] | Comprehensive characterization |
| Certified Concentration | Provided on CoA | Provided on CoA | Provided on CoA | Provided on CoA | Provided on CoA |
| Analytical Techniques on CoA | HPLC, 1H NMR, Mass Spec | HPLC, 1H NMR, Mass Spec | HPLC, Mass/LC-MS, 1H NMR, FT-IR, Potency, and Structure Elucidation Report (SER)[3] | 1H NMR, MASS, HPLC, IR, Potency by TGA and C13[4] | As per EP monograph requirements |
| Additional Data Available | Upon request | Upon request | QNMR, D2O Exchange, 13C NMR, COSY, NOESY, HSQC, HMBC upon request[3] | Additional analytical data upon request[4] | As per EP monograph requirements |
| Format | Solid | Off-White to Yellow Solid[] | Solid | Solid | Solid |
| Storage Conditions | Information not publicly available | -20°C, under inert atmosphere[] | 2-8°C Refrigerator[5] | Information not publicly available | As specified on the label |
Experimental Protocols
Accurate and reproducible analytical methods are essential for the quantification of impurities. Below are detailed methodologies for key experiments cited in the characterization of this compound reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a widely accepted technique for determining the purity of pharmaceutical reference standards.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffer solution, such as 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurity and any other related substances.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water) and injected into the HPLC system. The area of the principal peak and any impurity peaks are measured. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
-
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, as well as their connectivity.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with the expected values for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the reference standard.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) provides highly accurate mass data.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass.
Workflow and Data Analysis Visualization
The following diagrams illustrate the typical workflow for qualifying a pharmaceutical reference standard and the logical relationship in evaluating analytical data.
References
Navigating the Maze of Dexamethasone Impurities: A Guide to Regulatory Compliance and Control
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the regulatory landscape governing dexamethasone impurities, offering a comparative analysis of international guidelines and practical insights into analytical methodologies.
The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Dexamethasone, a potent synthetic glucocorticoid, is no exception. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities. This guide will delve into these regulations, provide a comparative look at impurity profiles of other corticosteroids, and detail the analytical techniques essential for compliance.
The Regulatory Framework: A Global Perspective
The primary guidelines for controlling impurities in new drug substances are ICH Q3A(R2) and for new drug products, ICH Q3B(R2).[1][2][3] These documents establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances [1][3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[1][3]
The FDA and EMA have adopted these ICH guidelines and provide further specific recommendations for the submission of abbreviated new drug applications (ANDAs) and marketing authorization applications.[4]
Pharmacopoeial Standards: A Focus on Dexamethasone
Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specific monographs for dexamethasone, which include tests for related substances and specify limits for known and unknown impurities.
Table 2: Specified Impurities and Limits for Dexamethasone in the European Pharmacopoeia [5]
| Impurity Name | Limit |
| Impurity B (Betamethasone) | ≤ 0.15% |
| Impurity F | ≤ 0.15% |
| Impurity G | ≤ 0.3% |
| Any other impurity | ≤ 0.10% |
| Total impurities | ≤ 0.5% |
Source: European Pharmacopoeia Monograph for Dexamethasone[5]
The USP monograph for dexamethasone also outlines tests for organic impurities, setting a limit of not more than 1.0% for any individual impurity and not more than 2.0% for total impurities.[6]
Comparative Impurity Profiles: Dexamethasone vs. Other Corticosteroids
Table 3: Common Impurities of Dexamethasone and Other Corticosteroids
| Corticosteroid | Common Impurities |
| Dexamethasone | Betamethasone (epimer), Dexamethasone Acetate, 21-dehydrodexamethasone, other related substances specified in pharmacopoeias.[5][7] |
| Prednisolone | Hydrocortisone (impurity A), Prednisone (impurity B), Prednisolone Acetate (impurity C), 11-epi-prednisolone (impurity F).[8][9] |
| Betamethasone | Dexamethasone (epimer), Betamethasone Acetate, Enol aldehydes from degradation.[] |
This table is a compilation from various sources and does not represent a direct comparative analysis under the same experimental conditions.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of dexamethasone and its impurities.[11] The methods are typically validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.
Experimental Protocol: A Typical HPLC Method for Dexamethasone Impurity Profiling (Based on USP Monograph)[11][12][13]
-
Chromatographic System:
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing
-
Mobile Phase: A suitable filtered and degassed mixture of water and acetonitrile (e.g., 60:40).
-
Flow Rate: Approximately 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
-
The resolution between dexamethasone and its critical pair (e.g., betamethasone) should be not less than 1.5.
-
The tailing factor for the dexamethasone peak should be not more than 2.0.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
-
-
Procedure:
-
Prepare a standard solution of USP Dexamethasone RS and known impurity reference standards at appropriate concentrations.
-
Prepare a test solution of the dexamethasone sample at a specified concentration.
-
Inject the standard and test solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of each impurity in the dexamethasone sample.
-
Visualizing the Workflow and Regulatory Logic
To better understand the processes involved in impurity control, the following diagrams illustrate a typical experimental workflow for impurity analysis and the logical framework of regulatory guidelines.
By adhering to these regulatory guidelines and employing robust analytical methods, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of dexamethasone products, ultimately protecting public health. This guide serves as a foundational resource for professionals navigating the complexities of impurity control in pharmaceutical development.
References
- 1. jpionline.org [jpionline.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
Comparative study of different HPLC columns for Dexamethasone impurity analysis
A Comparative Guide to HPLC Columns for Dexamethasone Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable analysis of impurities in Dexamethasone, a potent synthetic corticosteroid, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving the required separation and sensitivity. This guide provides a comparative overview of different HPLC columns used for Dexamethasone impurity analysis, supported by experimental data and detailed protocols.
Data Presentation: Comparison of HPLC Column Performance
The following table summarizes the performance of various HPLC columns for the analysis of Dexamethasone and its related impurities based on published data. This allows for a direct comparison of their key chromatographic parameters.
| Column | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Key Performance Data | Reference |
| Phenomenex Gemini C18 | C18 | 250 x 4.6 | 5 | Linearity: 2-14 µg/mL, LOD: 0.282 µg/mL, Retention Time (Dexamethasone): 4.54 min | [1][2] |
| Titan™ C18 UHPLC | C18 | 100 x 2.1 | 1.9 | Resolution (Rs) > 10 between Dexamethasone and impurities (Betamethasone, Dexamethasone Acetate, Desoximetasone) | [3] |
| Zorbax Eclipse XDB C8 | C8 | Not Specified | Not Specified | LOD: 0.008 µg/mL, LOQ: 0.025 µg/mL for major related substances | [4][5] |
| Kinetex® 1.7 µm C18 | Core-Shell C18 | 100 x 2.1 | 1.7 | Resolution (Rs) > 1.5 between Betamethasone and Dexamethasone; met USP system suitability requirements | [6] |
| Waters® ACQUITY® BEH™ C18 | C18 | 100 x 2.1 | 1.7 | Met USP system suitability requirements for assay and organic impurities | [6] |
| X-Bridge C18 | C18 | 250 x 4.6 | 3.5 | Retention Time (Dexamethasone): ~41.59 min (gradient elution) | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for method development and validation.
Protocol 1: Analysis using Phenomenex Gemini C18[1][2]
-
Mobile Phase: 0.1% Orthophosphoric Acid : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 240 nm
-
Injection Volume: Not Specified
-
Run Time: Less than 10 minutes
Protocol 2: USP Monograph Method using Titan™ C18 UHPLC[3]
-
Mobile Phase: Gradient elution with a mixture of 3.4 g/L monobasic potassium phosphate solution (pH 3.0) and Acetonitrile.
-
Flow Rate: Not Specified
-
Column Temperature: Not Specified
-
Detection Wavelength: 240 nm
-
Injection Volume: Larger injection volume was used to compensate for lower sample concentrations.
-
Run Time: Approximately 20 minutes
Protocol 3: Analysis of Trace Impurities using Zorbax Eclipse XDB C8[4][5]
-
Mobile Phase: Gradient elution (details not specified)
-
Flow Rate: Not Specified
-
Column Temperature: Robust against small variations
-
Detection Wavelength: 239 nm
-
Injection Volume: Not Specified
Protocol 4: USP Method Comparison using Kinetex® 1.7 µm C18 and Waters® ACQUITY® BEH™ C18[6]
-
Mobile Phase A: 3.4 g/L of monobasic potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: Time-based gradient (specifics not detailed in the abstract)
-
Flow Rate: Not Specified
-
Column Temperature: Not Specified
-
Detection Wavelength: Not Specified in the abstract, but typically 240 nm for Dexamethasone.
Protocol 5: Analysis using X-Bridge C18[7][8]
-
Mobile Phase A: Buffer and Acetonitrile (90:10, v/v)
-
Mobile Phase B: Buffer and Acetonitrile (25:75, v/v)
-
Flow Rate: 0.8 mL/min
-
Gradient: Gradient elution
-
Detection Wavelength: 240 nm
Mandatory Visualizations
Workflow for HPLC Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for Dexamethasone impurity analysis.
Caption: Workflow for HPLC Column Selection.
Relationship between Dexamethasone and a Key Impurity
This diagram illustrates the structural relationship between Dexamethasone and Betamethasone, a common stereoisomeric impurity.
Caption: Dexamethasone and a Key Impurity.
Objective Comparison and Discussion
The choice of an HPLC column for Dexamethasone impurity analysis is a trade-off between resolution, speed, and sensitivity.
-
C18 Columns: As evidenced by the frequent use of columns like the Phenomenex Gemini C18, Titan C18, Kinetex C18, and X-Bridge C18, the C18 stationary phase is the most common choice for Dexamethasone analysis.[1][2][3][6][7][8] It offers excellent hydrophobic retention and is capable of separating Dexamethasone from its common impurities. The use of core-shell particles (Kinetex) or sub-2 µm particles (Titan, ACQUITY) can significantly enhance efficiency and reduce run times, making them suitable for high-throughput environments.[3][6] However, highly aqueous mobile phases can sometimes lead to phase collapse on traditional C18 columns.
-
C8 Columns: The Zorbax Eclipse XDB C8 provides a less hydrophobic alternative to C18 columns.[4][5] This can be advantageous in providing a different selectivity, potentially resolving impurities that co-elute on a C18 column. The reduced retention may also lead to shorter analysis times. The data indicates that a C8 column can achieve very low detection and quantitation limits, making it ideal for trace impurity analysis.[4][5]
-
Phenyl-Hexyl Columns: While not explicitly detailed with performance data in the initial search for Dexamethasone, Phenyl-Hexyl columns are known to provide alternative selectivity for aromatic compounds due to π-π interactions.[9] Given the aromatic nature of the steroid backbone, this type of column could be a valuable tool in method development, especially for resolving closely related impurities.
-
Impact of Particle Size: The comparison between columns with 5 µm, 3.5 µm, and sub-2 µm particles highlights the trend towards smaller particle sizes for improved efficiency and speed.[1][2][3][6][7][8] UHPLC columns (particle size < 2 µm) like the Titan C18 and Kinetex C18 can provide significantly higher resolution and faster analysis times, though they require instrumentation capable of handling higher backpressures.[3][6]
Conclusion
The selection of an HPLC column for Dexamethasone impurity analysis is highly dependent on the specific requirements of the assay. For routine analysis and quality control, a robust C18 column with a particle size of 3.5 µm or 5 µm may be sufficient. For higher throughput or more challenging separations, a UHPLC column with sub-2 µm particles or a core-shell C18 column is recommended. In cases where C18 columns fail to provide adequate resolution for all impurities, a C8 or a Phenyl-Hexyl column should be considered as an orthogonal approach. The provided experimental protocols and the logical workflow diagram offer a solid foundation for developing and validating a robust and reliable HPLC method for Dexamethasone impurity profiling.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosage form | Neuroquantology [neuroquantology.com]
- 3. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 4. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dexamethasone Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in dexamethasone, a potent synthetic glucocorticoid, is paramount for ensuring its safety and efficacy. Regulatory bodies mandate stringent control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive comparison of analytical methodologies for the determination of dexamethasone impurities, with a focus on cross-validation principles to ensure data integrity across different techniques. The information presented is compiled from various scientific publications and aims to assist researchers in selecting and validating appropriate analytical methods.
Key Analytical Techniques for Dexamethasone Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection are the most commonly employed techniques for routine quality control of dexamethasone and its impurities.[1][2][3][4] For more demanding applications, such as the identification of novel degradation products or the analysis of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[5][6][7]
A novel single HPLC method has been developed for the simultaneous separation of multiple impurities in dexamethasone drug products, addressing the limitations of existing compendial and literature methods.[8] This method demonstrates high resolution, sensitivity, and efficiency.[8]
Forced degradation studies are crucial in the development of stability-indicating analytical methods.[9][10][11] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and ensure the analytical method can effectively separate them from the parent drug.[9][12]
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the expected impurity levels, the complexity of the sample matrix, and the need for structural elucidation. The following tables summarize the quantitative performance data of various reported methods for dexamethasone impurity analysis.
Table 1: Performance Characteristics of HPLC/UHPLC Methods for Dexamethasone Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[3] | Method 2 (RP-HPLC)[4] | Method 3 (UHPLC-UV)[13] |
| Linearity Range | 0.162 to 3.052 µg/mL | 50.0 - 150.0 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | 0.9992 | Not Specified |
| Limit of Detection (LOD) | 0.081 µg/mL | 0.125 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 0.162 µg/mL | 0.250 µg/mL | 0.05% for impurities |
| Accuracy (% Recovery) | 96.3% to 100.4% | 99.2% - 101.4% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | NMT 5.0% for impurities |
Table 2: Performance Characteristics of LC-MS/MS Methods for Dexamethasone Analysis
| Parameter | Method 4 (LC-MS/MS)[6] | Method 5 (LC-MS/MS)[7] |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.25 nmol/L | 0.5 nmol/L |
| Accuracy (% Recovery) | Not Specified | 98% - 103% |
| Precision (%CV) | Mean intra- and inter-assay imprecision were 4.1% and 2.9% | < 8% at 1.9 nmol/l |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and transfer of analytical methods. Below are representative methodologies for HPLC and LC-MS/MS analysis of dexamethasone impurities.
Representative HPLC Method Protocol[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Buffer and acetonitrile (90:10, v/v).
-
Mobile Phase B: Buffer and acetonitrile (25:75, v/v).
-
Elution: Gradient.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: Not Specified.
-
Column Temperature: Not Specified.
Representative UHPLC Method Protocol (based on USP Monograph)[13]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system.
-
Mobile Phase A: 3.4 g/L of monobasic potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (56:44).
-
System Suitability Solution: 0.3 mg/mL of USP Dexamethasone RS and 20 µg/mL of USP Betamethasone RS in diluent.
Representative LC-MS/MS Method Protocol[6][7]
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Supported liquid extraction.
-
Column: C18 column.
-
Mobile Phase: Methanolic gradient.
-
Detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Internal Standard: Isotopically labeled dexamethasone (e.g., d4-Dexamethasone).
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the cross-validation of analytical methods for dexamethasone impurities.
Caption: Workflow for the cross-validation of analytical methods for dexamethasone impurities.
Caption: Logical workflow of a forced degradation study for dexamethasone.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of data for dexamethasone impurity profiling. While HPLC and UHPLC with UV detection are suitable for routine quality control, LC-MS/MS provides enhanced sensitivity and specificity for more complex analyses. The choice of method should be guided by the specific analytical requirements and validated in accordance with ICH guidelines. The provided data and protocols serve as a valuable resource for researchers and scientists in the development and implementation of robust analytical methods for dexamethasone and its impurities.
References
- 1. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. shimadzu.com [shimadzu.com]
Limit of detection (LOD) and quantification (LOQ) for Dexamethasone EP impurity K
For Immediate Release
A comprehensive comparison of analytical methodologies for the detection and quantification of Dexamethasone EP Impurity K, a critical quality attribute in the manufacturing of the widely used corticosteroid, Dexamethasone, is presented in this guide. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current limits of detection (LOD) and quantification (LOQ) for this specific impurity, supported by experimental data and protocols.
This compound, also known as Dexamethasone 7,9-diene, is a potential process-related impurity that must be carefully monitored to ensure the safety and efficacy of the final drug product. The ability to accurately detect and quantify this impurity at very low levels is paramount for regulatory compliance and quality control.
Performance Comparison: LOD and LOQ Values
The following table summarizes the reported limits of detection and quantification for this compound using a validated High-Performance Liquid Chromatography (HPLC) method. For context, general detection limits for other Dexamethasone-related substances are also included.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Dexamethasone 7,9-diene) | HPLC-UV | 0.081 µg/mL[1] | 0.162 µg/mL[1] |
| Dexamethasone Related Substances (General) | HPLC-UV | 0.008 µg/mL | 0.025 µg/mL |
This data highlights the sensitivity of the HPLC-UV method for the specific detection of Impurity K. While methods for general dexamethasone-related substances may exhibit lower detection limits, the specificity for individual impurities like Impurity K is crucial for accurate impurity profiling.
Experimental Protocols
A detailed experimental protocol for the determination of LOD and LOQ for this compound is provided below, based on a validated HPLC method.[1]
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Buffer and acetonitrile (90:10, v/v).
-
Mobile Phase B: Buffer and acetonitrile (25:75, v/v).
-
Gradient Elution: A gradient program is utilized to ensure the separation of Dexamethasone and its impurities.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile or mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations spanning the expected LOD and LOQ.
-
Sample Solution: Prepare the Dexamethasone drug substance or product sample in a suitable diluent to a known concentration.
3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ are determined based on the signal-to-noise ratio method, as per the International Council for Harmonisation (ICH) guidelines.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the LOD and LOQ of this compound.
Caption: Workflow for LOD & LOQ Determination.
This guide provides a foundational understanding of the analytical capabilities for controlling this compound. For further inquiries or specific applications, consulting the official European Pharmacopoeia monograph for Dexamethasone is recommended. The use of validated analytical methods is essential for ensuring the quality and safety of pharmaceutical products.
References
Assessing the Genotoxic Risk of Dexamethasone EP Impurity K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The safety and purity of pharmaceutical products are of paramount importance in drug development. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate the assessment and control of impurities that may pose a genotoxic and, consequently, a carcinogenic risk to patients.[1][2][3] Dexamethasone, a potent synthetic corticosteroid, and its related impurities require rigorous evaluation. This guide provides a comparative analysis of the genotoxicity assessment of Dexamethasone EP Impurity K, offering insights into standard testing methodologies and data interpretation.
While specific experimental genotoxicity data for this compound (CAS: 1809224-82-5) is not publicly available, this guide will utilize a comparative approach.[4][5][6][7][8] We will compare the parent compound, Dexamethasone, with its impurity, this compound, and a known genotoxic positive control. This comparison will be illustrated using hypothetical, yet scientifically plausible, data from standard genotoxicity assays.
The Imperative of Genotoxicity Testing for Pharmaceutical Impurities
Genotoxic impurities are substances that can induce genetic mutations, chromosomal breaks, or rearrangements.[9] The presence of such impurities in a final drug product, even at trace levels, is a significant safety concern due to their potential to cause cancer. The ICH M7 guideline provides a framework for classifying and controlling these impurities, emphasizing a risk-based approach.[10][11]
The initial step in assessing a new or uncharacterized impurity like this compound involves an in silico analysis using (Quantitative) Structure-Activity Relationship [(Q)SAR] models.[12][13][14][15] These computational tools predict the genotoxic potential based on the chemical structure of the impurity.[16][17][18][19][20][21] A positive or equivocal in silico finding necessitates further experimental testing.
Comparative Genotoxicity Profile
To illustrate the assessment process, the following tables present hypothetical data from two key in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Micronucleus Assay.
Table 1: Hypothetical Results of the Bacterial Reverse Mutation (Ames) Test
| Test Article | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Strain TA1535 (-S9) | Strain TA1535 (+S9) | Strain TA1537 (-S9) | Strain TA1537 (+S9) | Strain E. coli WP2 uvrA (-S9) | Strain E. coli WP2 uvrA (+S9) | Overall Assessment |
| Vehicle Control (DMSO) | 25 ± 4 | 28 ± 5 | 120 ± 15 | 135 ± 18 | 15 ± 3 | 18 ± 4 | 12 ± 2 | 14 ± 3 | 20 ± 4 | 22 ± 5 | Negative |
| Dexamethasone | 28 ± 6 | 30 ± 5 | 130 ± 17 | 140 ± 20 | 17 ± 4 | 20 ± 5 | 14 ± 3 | 15 ± 4 | 22 ± 6 | 25 ± 7 | Negative |
| This compound | 30 ± 5 | 32 ± 6 | 125 ± 16 | 138 ± 19 | 16 ± 3 | 19 ± 4 | 13 ± 2 | 16 ± 3 | 21 ± 5 | 24 ± 6 | Negative |
| Positive Control (2-Nitrofluorene for TA98, Sodium Azide for TA100/1535, 9-Aminoacridine for TA1537, 4-Nitroquinoline-N-oxide for WP2 uvrA) | >500 | >500 | >1000 | >1000 | >300 | >300 | >200 | >200 | >400 | >400 | Positive |
Data are presented as mean number of revertant colonies ± standard deviation. A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least twofold greater than the vehicle control.
Table 2: Hypothetical Results of the In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes
| Test Article | Concentration (µg/mL) | % Cells with Micronuclei (-S9) | % Cells with Micronuclei (+S9) | % Cytotoxicity (-S9) | % Cytotoxicity (+S9) | Overall Assessment |
| Vehicle Control (DMSO) | 0 | 1.2 ± 0.3 | 1.4 ± 0.4 | 0 | 0 | Negative |
| Dexamethasone | 1 | 1.5 ± 0.4 | 1.6 ± 0.5 | 5 | 8 | Negative |
| 10 | 1.8 ± 0.6 | 2.0 ± 0.7 | 15 | 20 | Equivocal | |
| 50 | 2.5 ± 0.8 | 2.8 ± 0.9 | 40 | 45 | Positive | |
| This compound | 1 | 1.3 ± 0.4 | 1.5 ± 0.5 | 3 | 6 | Negative |
| 10 | 1.4 ± 0.5 | 1.7 ± 0.6 | 10 | 15 | Negative | |
| 50 | 1.6 ± 0.6 | 1.9 ± 0.7 | 35 | 40 | Negative | |
| Positive Control (Mitomycin C -S9, Cyclophosphamide +S9) | 0.5 | >10 | >10 | 25 | 30 | Positive |
* Statistically significant increase compared to vehicle control (p < 0.05). A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Based on these hypothetical results, this compound would be considered non-genotoxic, while the parent drug, Dexamethasone, shows a potential for clastogenicity (the ability to cause chromosomal breakage) at higher concentrations in the micronucleus assay. It is important to note that some studies have shown Dexamethasone to be capable of inducing chromosomal aberrations and sister-chromatid exchanges, while being negative in the Ames test.[22][23][24] This highlights the necessity of a battery of tests to fully characterize the genotoxic profile of a substance.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting genotoxicity data.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[25][26][27][28][29]
Methodology:
-
Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent. This is to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test article, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.
-
Data Analysis: The number of revertant colonies in the test groups is compared to the vehicle control group.
In Vitro Micronucleus Assay - OECD 487
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[30][31][32][33][34] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells, or other suitable mammalian cell lines are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Treatment: Cells are exposed to at least three concentrations of the test article for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.
-
Cytotoxicity Assessment: Cell viability and proliferation are assessed to ensure that the observed effects are not due to cytotoxicity.
Visualizing the Assessment and Potential Mechanisms
To further clarify the genotoxicity assessment process and potential biological pathways, the following diagrams are provided.
Caption: Genotoxicity assessment workflow for pharmaceutical impurities.
Caption: Hypothetical signaling pathway for corticosteroid-induced genotoxicity.
Conclusion
The genotoxicity assessment of pharmaceutical impurities is a critical component of drug safety evaluation. While direct experimental data for this compound is currently lacking, a systematic approach involving in silico prediction followed by a battery of in vitro tests, as outlined in this guide, is the standard industry practice. The hypothetical data presented herein illustrates how the genotoxic potential of an impurity is compared against its parent drug and known mutagens. For Dexamethasone and its impurities, the potential for clastogenicity, as suggested by some studies on the parent compound, warrants careful consideration and thorough experimental investigation.[9][24] Ultimately, a comprehensive evaluation is necessary to ensure that the levels of any potentially genotoxic impurity in the final drug product are below the threshold of toxicological concern, safeguarding patient health.
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 1809224-82-5 | ID179384 [biosynth.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound | CAS No- 1809224-82-5 | Dexamethasone 7,9-diene (USP) ; ∆7,9(11)-Dexamethasone [chemicea.com]
- 7. clearsynth.com [clearsynth.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Q)SAR assessments of potentially mutagenic impurities: a regulatory perspective on the utility of expert knowledge and data submission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. optibrium.com [optibrium.com]
- 17. optibrium.com [optibrium.com]
- 18. pozescaf.com [pozescaf.com]
- 19. Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 20. researchgate.net [researchgate.net]
- 21. syngeneintl.com [syngeneintl.com]
- 22. In vitro and in vivo genotoxicity evaluation of hormonal drugs. II. Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scialert.net [scialert.net]
- 25. nib.si [nib.si]
- 26. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 27. scantox.com [scantox.com]
- 28. enamine.net [enamine.net]
- 29. biosafe.fi [biosafe.fi]
- 30. criver.com [criver.com]
- 31. nucro-technics.com [nucro-technics.com]
- 32. academic.oup.com [academic.oup.com]
- 33. insights.inotiv.com [insights.inotiv.com]
- 34. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dexamethasone EP Impurity K
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Dexamethasone EP Impurity K, a reference standard used in pharmaceutical quality control. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Dexamethasone and its impurities are potent corticosteroids that require careful management as chemical waste. The primary source of safety and disposal information is the Safety Data Sheet (SDS) for the parent compound, Dexamethasone, as a specific SDS for Impurity K is not commonly available. The procedures outlined below are based on the handling and disposal recommendations for Dexamethasone.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
Always handle the compound in a designated area, such as a chemical fume hood, to control potential exposure. Avoid generating dust. After handling, wash hands thoroughly.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can lead to environmental contamination and legal liabilities.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Safeguarding Researchers: A Guide to Handling Dexamethasone EP Impurity K
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Dexamethasone EP Impurity K. Due to the absence of a specific Safety Data Sheet (SDS) for this impurity, it is imperative to handle it with the same high level of precaution as its parent compound, Dexamethasone, a potent corticosteroid that may be considered cytotoxic.[1][2] Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Assessment and Control
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C22H26O4 | [3][][5] |
| Molecular Weight | 354.44 g/mol | [][5] |
| Appearance | Off-White to Yellow Solid | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
| Storage | Store at -20°C, under inert atmosphere | [] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Inner and outer pairs of nitrile gloves. |
| Body | Disposable Gown | Solid-front, back-closing gown with long sleeves and elastic cuffs. |
| Eyes | Safety Goggles | Chemical splash goggles. |
| Face | Face Shield | To be worn in addition to safety goggles, especially when splashes are possible. |
| Respiratory | N95 Respirator | At a minimum; a higher level of respiratory protection may be required based on the risk assessment. |
| Feet | Shoe Covers | Disposable, slip-resistant shoe covers. |
Handling Procedures
All manipulations of this compound should be performed within a certified chemical fume hood or a glove box to minimize the risk of aerosol generation and inhalation.
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure the designated handling area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, gown, N95 respirator, inner gloves, safety goggles, face shield, outer gloves).
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface liner within the containment enclosure. Use dedicated, labeled equipment.
-
Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as cytotoxic waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.[1][6][7] This includes contaminated PPE, disposable labware, and cleaning materials.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Route |
| Solid Waste | Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple) | High-temperature incineration |
| Sharps | Labeled, puncture-proof sharps container for cytotoxic waste (purple) | High-temperature incineration |
| Liquid Waste | Labeled, leak-proof, chemically resistant container for cytotoxic liquid waste | Specialized chemical waste disposal |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the area. Restrict access. Wearing appropriate PPE, cover the spill with absorbent material. Collect all contaminated materials into a designated cytotoxic waste container. Decontaminate the spill area. |
Operational Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
